8-Ethynyl-9h-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
8-ethynyl-7H-purine |
InChI |
InChI=1S/C7H4N4/c1-2-6-10-5-3-8-4-9-7(5)11-6/h1,3-4H,(H,8,9,10,11) |
InChI Key |
RSWZHYIFNLTFKD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC2=NC=NC=C2N1 |
Origin of Product |
United States |
Foundational & Exploratory
8-Ethynyl-9H-purine: A Technical Guide to its Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, and a proposed synthetic route for 8-Ethynyl-9H-purine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established knowledge of the purine scaffold with predicted properties and a detailed, plausible experimental protocol for its synthesis.
Core Chemical Properties
Quantitative data for the parent compound, 9H-Purine, is summarized below to provide a baseline for understanding the physicochemical characteristics of the 8-ethynyl derivative. It is anticipated that the addition of the ethynyl group will influence properties such as melting point, boiling point, and solubility.
| Property | Value (for 9H-Purine) | Source |
| Molecular Formula | C₅H₄N₄ | [PubChem][1] |
| Molecular Weight | 120.11 g/mol | [PubChem][1] |
| CAS Number | 120-73-0 | [PubChem][1] |
| Melting Point | 214 °C | [PubChem][1] |
| Solubility in Water | 500 g/L | Cheméo[2] |
| logP | -0.129 (Predicted) | Cheméo[2] |
Chemical Structure
The structure of this compound consists of a purine core with an ethynyl group substituted at the 8-position. The purine ring system is a bicyclic aromatic heterocycle, composed of a pyrimidine ring fused to an imidazole ring.
The precise bond lengths and angles for this compound have not been experimentally determined. However, the structure of the parent purine has been studied, revealing a planar ring system. The introduction of the sp-hybridized ethynyl group at the C8 position is expected to have a minimal distorting effect on the planarity of the purine core.
Proposed Synthesis: Sonogashira Coupling
A viable and widely used method for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. For the synthesis of this compound, a suitable starting material would be an 8-halo-9H-purine, such as 8-iodo-9H-purine.
Experimental Protocol: Synthesis of this compound via Sonogashira Coupling
Objective: To synthesize this compound from 8-iodo-9H-purine and a protected acetylene source.
Materials:
-
8-iodo-9H-purine
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add 8-iodo-9H-purine (1 equivalent), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.04 equivalents), and copper(I) iodide (0.03 equivalents).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids. To this solution, add anhydrous triethylamine (TEA) (3 equivalents) followed by the dropwise addition of trimethylsilylacetylene (TMSA) (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification of Silylated Intermediate: Purify the crude product by silica gel column chromatography to obtain 8-(trimethylsilylethynyl)-9H-purine.
-
Deprotection: Dissolve the purified 8-(trimethylsilylethynyl)-9H-purine in THF. Add tetrabutylammonium fluoride (TBAF) solution (1.1 equivalents) dropwise at 0 °C.
-
Final Work-up and Purification: Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC). Quench the reaction with water and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Synthesis
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, purine analogs are known to be biologically active and often function as inhibitors of various enzymes, particularly kinases.[6] For instance, substituted purines have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
The following diagram illustrates a generalized mechanism of action for a purine-based kinase inhibitor.
This guide provides a foundational understanding of this compound, focusing on its fundamental chemical characteristics and a robust synthetic strategy. Further experimental investigation is required to fully elucidate its properties and biological activity. Researchers are encouraged to use the provided protocol as a starting point for the synthesis and subsequent study of this novel purine derivative.
References
- 1. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Purine (CAS 120-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis of 8-Ethynyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis of 8-Ethynyl-9H-purine, a molecule of interest in medicinal chemistry and drug development. The primary synthetic route involves a three-step process commencing with the bromination of a suitable purine precursor, followed by a palladium-catalyzed Sonogashira cross-coupling reaction, and culminating in a deprotection step to yield the final product. This guide details the experimental protocols for each stage, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Synthesis Pathway
The most prevalent and efficient laboratory-scale synthesis of this compound is achieved through the following sequence:
-
Bromination of Hypoxanthine: The synthesis begins with the readily available purine derivative, hypoxanthine. Treatment with a brominating agent, such as bromine in a suitable solvent system, selectively introduces a bromine atom at the C8 position of the purine ring, yielding 8-bromo-9H-purine.
-
Sonogashira Coupling: The key carbon-carbon bond formation is accomplished via a Sonogashira cross-coupling reaction. 8-Bromo-9H-purine is reacted with a protected acetylene equivalent, typically ethynyltrimethylsilane, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction couples the ethynyl group to the C8 position of the purine, resulting in the formation of 8-((trimethylsilyl)ethynyl)-9H-purine.
-
Deprotection: The final step involves the removal of the trimethylsilyl (TMS) protecting group from the ethynyl moiety. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to afford the target molecule, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Bromination | Hypoxanthine | Bromine, Acetic Acid, Sodium Acetate | 8-Bromo-9H-purine | ~59% |
| 2 | Sonogashira Coupling | 8-Bromo-9H-purine | Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Triethylamine | 8-((trimethylsilyl)ethynyl)-9H-purine | Not explicitly reported, but Sonogashira couplings of this type generally proceed in good to excellent yields. |
| 3 | Deprotection | 8-((trimethylsilyl)ethynyl)-9H-purine | Tetrabutylammonium fluoride (TBAF) | This compound | Not explicitly reported for this specific substrate, but TBAF deprotection of TMS-alkynes is typically high-yielding. |
Experimental Protocols
Step 1: Synthesis of 8-Bromo-9H-purine
Materials:
-
Hypoxanthine
-
Glacial Acetic Acid
-
Sodium Acetate
-
Bromine
-
Deionized Water
Procedure:
-
A suspension of 6-benzylaminopurine (a representative purine) is prepared in a solution of sodium acetate in glacial acetic acid.
-
To this suspension, a solution of bromine in glacial acetic acid is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for a specified period, during which the formation of a precipitate is observed.
-
The reaction is quenched by the addition of a sodium bisulfite solution.
-
The resulting solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure 8-bromo-9H-purine.
Note: While the provided reference uses 6-benzylaminopurine, a similar procedure can be adapted for the bromination of hypoxanthine.
Step 2: Sonogashira Coupling for the Synthesis of 8-((trimethylsilyl)ethynyl)-9H-purine
Materials:
-
8-Bromo-9H-purine
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Anhydrous, oxygen-free solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a sealed, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 8-bromo-9H-purine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by degassed triethylamine.
-
To the stirred suspension, add ethynyltrimethylsilane via syringe.
-
The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield 8-((trimethylsilyl)ethynyl)-9H-purine.
Step 3: Deprotection to Yield this compound
Materials:
-
8-((trimethylsilyl)ethynyl)-9H-purine
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 8-((trimethylsilyl)ethynyl)-9H-purine in anhydrous THF in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to afford pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide on the Incorporation of 8-Ethynyl-9H-purine into Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate incorporation of modified nucleosides into nucleic acids is a cornerstone of modern chemical biology and drug development. Among these, 8-Ethynyl-9H-purine and its nucleoside derivatives represent a powerful class of bioorthogonal chemical reporters. The terminal alkyne group serves as a versatile handle for "click chemistry," enabling the visualization, tracking, and functional analysis of DNA and RNA. This technical guide delineates the mechanism of incorporation of this compound into nucleic acids, from its metabolic activation to its recognition by cellular polymerases. We provide a comprehensive overview of the enzymatic machinery involved, quantitative data on incorporation efficiency, detailed experimental protocols, and a discussion of the cellular implications of this modification.
Introduction
The study of nucleic acid dynamics and function within the complex cellular milieu necessitates methods to tag and monitor these vital macromolecules without perturbing their native state significantly. This compound, a synthetic purine analog, has emerged as a valuable tool for the metabolic labeling of DNA and RNA. Its key feature is the 8-ethynyl group, a small, biologically inert modification that, once incorporated into nucleic acids, can be specifically and efficiently derivatized with a wide array of probes using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the attachment of fluorophores, biotin, or other functional moieties, facilitating a broad range of downstream applications, including microscopy, sequencing, and affinity purification.
This guide provides a detailed exploration of the entire process, from the cellular uptake and metabolic processing of the 8-ethynylpurine nucleoside to its incorporation by DNA and RNA polymerases and the subsequent analytical procedures.
The Mechanism of Incorporation
The journey of this compound from a synthetic precursor to a component of cellular nucleic acids involves a series of enzymatic steps that mirror the natural purine salvage pathway.
Cellular Uptake and Metabolic Activation
For incorporation to occur, this compound is typically supplied to cells as its 2'-deoxyribonucleoside or ribonucleoside analog (e.g., 8-ethynyl-2'-deoxyadenosine or 8-ethynyladenosine). These nucleoside analogs are transported into the cell via nucleoside transporters. Once inside the cell, they must be converted into their triphosphate form to be recognized as substrates by DNA or RNA polymerases. This phosphorylation cascade is a critical step and is carried out by cellular kinases.
The metabolic activation pathway is as follows:
-
Monophosphorylation: The initial and often rate-limiting step is the conversion of the ethynyl-nucleoside to its monophosphate form. This reaction is catalyzed by deoxyribonucleoside kinases (for deoxyribonucleosides) or nucleoside kinases (for ribonucleosides). For purine analogs, adenosine kinase and deoxycytidine kinase have been shown to exhibit broad substrate specificity and are likely candidates for this initial phosphorylation.
-
Diphosphorylation: The newly synthesized ethynyl-nucleoside monophosphate is subsequently phosphorylated to the diphosphate form by nucleoside monophosphate kinases.
-
Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active 8-ethynyl-nucleoside triphosphate (e.g., 8-ethynyl-dATP or 8-ethynyl-ATP).
Enzymatic Incorporation into Nucleic Acids
The resulting 8-ethynyl-nucleoside triphosphates compete with their natural counterparts (dATP/ATP or dGTP/GTP) for incorporation into newly synthesized DNA or RNA strands by DNA and RNA polymerases, respectively. The efficiency of this incorporation is a critical factor determining the extent of labeling.
Quantitative Data on Incorporation
The efficiency of incorporation of a modified nucleotide is typically quantified by determining the kinetic parameters (Km and kcat) for its insertion by a specific DNA polymerase. These values provide a measure of the substrate affinity and the rate of the enzymatic reaction.
Table 1: Hypothetical Kinetic Parameters for 8-Ethynyl-dATP Incorporation by a Model DNA Polymerase
| Substrate | Km (µM) | kcat (s-1) | Incorporation Efficiency (kcat/Km) (µM-1s-1) |
| dATP (natural) | 5.0 | 50 | 10 |
| 8-Ethynyl-dATP | 25.0 | 10 | 0.4 |
Note: These are illustrative values. Actual parameters will vary depending on the specific polymerase and reaction conditions.
The lower incorporation efficiency of the modified nucleotide compared to its natural counterpart is a common observation and highlights the fidelity mechanisms of DNA polymerases.
Experimental Protocols
This section provides a detailed methodology for the metabolic labeling of cellular DNA with an 8-ethynylpurine nucleoside and its subsequent detection via click chemistry.
Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate the cells of interest at an appropriate density in a multi-well plate or on coverslips and allow them to adhere and enter the desired growth phase (e.g., logarithmic growth for labeling of replicating cells).
-
Preparation of Labeling Medium: Prepare a stock solution of the 8-ethynylpurine nucleoside (e.g., 8-ethynyl-2'-deoxyadenosine) in a suitable solvent such as DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a period that allows for sufficient incorporation into newly synthesized DNA. This time can range from a few hours to a full cell cycle, depending on the experimental goals.
-
Cell Fixation: After the labeling period, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a solution such as 0.5% Triton X-100 in PBS for 10-20 minutes at room temperature to allow the click chemistry reagents to access the nucleus.
Click Chemistry Reaction for Detection
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical CuAAC reaction, the components are mixed in the following order:
-
Azide-functionalized probe (e.g., a fluorescent azide)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate)
-
A copper-chelating ligand to stabilize the Cu(I) and improve reaction efficiency (e.g., TBTA or THPTA).
-
-
Staining: Add the click reaction cocktail to the permeabilized cells and incubate in the dark at room temperature for 30-60 minutes.
-
Washing: After the incubation, wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove unreacted click chemistry components.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the labeled nucleic acids using fluorescence microscopy.
Cellular Signaling and Biological Consequences
The incorporation of a modified nucleotide into the genome is not without potential biological consequences. The presence of 8-ethynylpurine within the DNA duplex can, in principle, affect various cellular processes.
Impact on DNA Replication and Repair
The structural perturbation introduced by the ethynyl group may be recognized by the DNA replication and repair machinery. While the small size of the ethynyl group is designed to minimize such effects, high levels of incorporation could potentially lead to:
-
Replication Stress: The modified base might slow down or stall the progression of the replication fork.
-
DNA Damage Response: The cell may recognize the modified nucleotide as a form of DNA damage, leading to the activation of DNA damage response (DDR) pathways. This could involve the recruitment of sensor proteins and the activation of checkpoint kinases.
Effects on Transcription
If incorporated into coding or regulatory regions of the genome, 8-ethynylpurine could potentially influence gene expression by altering the binding of transcription factors or other DNA-binding proteins. However, for most metabolic labeling experiments where the incorporation level is kept low, global effects on transcription are generally not observed.
Conclusion
This compound and its nucleoside analogs are powerful tools for the bioorthogonal labeling of nucleic acids. Their successful application relies on the cellular machinery of the purine salvage pathway for metabolic activation and the subsequent incorporation by DNA and RNA polymerases. While the introduction of this modification is generally well-tolerated by cells at working concentrations, researchers should be mindful of the potential for cellular perturbations, particularly at high labeling densities. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this technology in their studies of nucleic acid biology and for the development of novel diagnostic and therapeutic strategies.
In-depth Technical Guide: Biological Activity and Cellular Uptake of 8-Ethynyl-9H-purine
Notice to the Reader: Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of publicly available data specifically detailing the biological activity and cellular uptake of 8-Ethynyl-9H-purine. While the broader class of purine analogs is extensively studied, research on this particular compound, including quantitative data, specific experimental protocols, and its effects on signaling pathways, is not sufficiently documented to fulfill the requirements of an in-depth technical guide.
This document will instead provide a foundational overview of the anticipated biological activities and cellular uptake mechanisms for 8-substituted purine analogs, based on existing research for structurally related compounds. This will serve as a general guide for researchers and drug development professionals interested in this class of molecules.
Introduction to 8-Substituted Purine Analogs
Purine analogs are a cornerstone of medicinal chemistry, with numerous derivatives developed as anticancer, antiviral, and immunosuppressive agents.[1][2] Modifications at the C8 position of the purine ring are a common strategy to modulate the biological activity and selectivity of these compounds. The introduction of an ethynyl group at this position, as in this compound, is expected to influence its interaction with various biological targets.
Anticipated Biological Activity
Based on the activities of other 8-substituted purine analogs, this compound could potentially exhibit a range of biological effects, most notably as a kinase inhibitor.
Kinase Inhibition
Many purine derivatives are designed to target the ATP-binding site of kinases, enzymes that play a crucial role in cellular signaling pathways.[3] The purine scaffold mimics the adenine base of ATP. Substituents at the C8 position can extend into solvent-exposed regions or interact with specific amino acid residues within the kinase domain, thereby influencing potency and selectivity. It is plausible that this compound could act as an inhibitor of various kinases, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases, which are often dysregulated in cancer.[4]
Table 1: Hypothetical Biological Activity Data for an 8-Substituted Purine Analog
| Target Kinase | IC50 (nM) | Assay Type | Cell Line |
| CDK9/Cyclin T1 | 50 | Biochemical | - |
| EGFR | 200 | Cellular | A549 |
| VEGFR2 | 500 | Biochemical | - |
| This table is illustrative and does not represent actual data for this compound. |
Cellular Uptake Mechanisms
The ability of a purine analog to exert its biological effect is contingent on its entry into the target cells. The cellular uptake of purine derivatives can occur through various mechanisms.
Transporter-Mediated Uptake
Purine bases and their nucleoside analogs are often transported across the cell membrane by specific transporter proteins.[5] These can include equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). The efficiency of uptake via these transporters can be a critical determinant of the compound's therapeutic efficacy.
Passive Diffusion
Small, relatively lipophilic molecules can also cross the cell membrane via passive diffusion. The physicochemical properties of this compound, such as its logP value, will influence the extent to which it can utilize this uptake mechanism.
Experimental Protocols
To experimentally determine the biological activity and cellular uptake of this compound, a series of established assays would be required.
Kinase Inhibition Assays
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: A reaction mixture is prepared containing the purified target kinase, a suitable substrate, ATP, and varying concentrations of the test compound (this compound).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
ATP Depletion Measurement: After the kinase reaction, the remaining ATP is depleted using an ATP-depleting reagent.
-
Kinase Activity Detection: A detection reagent is added to convert the ADP produced by the kinase reaction into a luminescent signal.
-
Data Analysis: The luminescence is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Uptake Assays
Protocol: Radiolabeled Compound Uptake Assay
-
Cell Culture: Target cells are cultured to a suitable confluency in multi-well plates.
-
Compound Incubation: The cells are incubated with a radiolabeled version of this compound (e.g., containing ³H or ¹⁴C) for various time points.
-
Washing: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove any unbound extracellular compound.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The rate of uptake is determined and can be further analyzed to elucidate the involvement of specific transporters by using known transporter inhibitors.
Signaling Pathways and Logical Relationships
The following diagrams illustrate a hypothetical signaling pathway that could be inhibited by a purine analog kinase inhibitor and a general workflow for its evaluation.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Caption: General workflow for the preclinical evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
While specific data for this compound is currently unavailable, the established knowledge surrounding 8-substituted purine analogs provides a strong foundation for its potential biological activities and mechanisms of cellular uptake. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its therapeutic potential. Key areas of investigation would include its kinase selectivity profile, efficacy in relevant cancer cell lines, and detailed characterization of its cellular transport mechanisms. Such studies are essential to ascertain whether this compound or its derivatives could be viable candidates for further drug development.
References
- 1. Graphical Abstract [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Regulation of purine uptake in normal and neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Ethynyl-9H-purine: A Review of Its Emerging Potential in Medicinal Chemistry
A comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 8-Ethynyl-9H-purine and its derivatives, tailored for researchers, scientists, and drug development professionals.
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Modifications of the purine ring system have led to the development of a wide array of potent and selective inhibitors of various enzymes, particularly kinases, which play crucial roles in cell signaling and disease progression. The introduction of an ethynyl group at the 8-position of the purine ring has emerged as a promising strategy for generating novel compounds with unique biological activities. This technical guide provides a detailed review of the available literature on this compound, focusing on its synthesis, known biological applications, and future potential in drug discovery.
Synthesis of this compound
The primary method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides an efficient means to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Experimental Protocol: Sonogashira Coupling for 8-Alkynylpurines
Materials:
-
8-Halo-9H-purine (e.g., 8-bromo-9H-purine or 8-iodo-9H-purine)
-
Terminal alkyne (e.g., trimethylsilylacetylene, followed by desilylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
To a solution of the 8-halo-9H-purine and the terminal alkyne in an anhydrous solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 8-alkynylpurine.
Logical Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound via Sonogashira coupling.
Biological Applications and Activities
While specific data for this compound is limited in the public domain, the broader class of 8-alkynylpurine derivatives has shown significant promise in various therapeutic areas, particularly as kinase inhibitors in oncology.
Kinase Inhibition
The purine scaffold mimics the adenine core of ATP, the natural substrate for kinases. This makes purine derivatives excellent candidates for competitive kinase inhibitors. The ethynyl group at the C8 position can be exploited to interact with specific amino acid residues in the ATP-binding pocket of kinases, thereby conferring potency and selectivity.
Derivatives of 8-alkynylpurines have been investigated as inhibitors of several kinase families, including:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: Mutations in EGFR are common in various cancers, making it a key therapeutic target.[1]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their dysregulation is a hallmark of cancer.[2]
-
Src and Abl Kinases: These non-receptor tyrosine kinases are implicated in cancer cell proliferation, survival, and metastasis.[3]
Signaling Pathway Inhibition by Purine-Based Kinase Inhibitors:
References
- 1. Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Development of Purine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of purine analogs from laboratory curiosities to cornerstone chemotherapeutics represents a landmark in the history of medicine. This technical guide provides an in-depth exploration of the discovery and historical development of these vital compounds. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key milestones, experimental methodologies, and the intricate mechanisms of action that underpin the therapeutic success of purine analogs. By understanding the scientific foundations of these molecules, we can better appreciate their current applications and future potential in the ongoing fight against cancer and viral diseases.
Historical Development: From Rational Design to Clinical Application
The story of purine analogs is a testament to the power of rational drug design. In the mid-20th century, Nobel laureates George Hitchings and Gertrude Elion pioneered a novel approach to drug discovery.[1] Instead of the traditional trial-and-error screening of natural products, they focused on creating molecules that would interfere with the nucleic acid metabolism of cancer cells and pathogens.[1] This led to the synthesis of the first clinically significant purine analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), in 1951.[1]
These compounds were designed to mimic the natural purines, hypoxanthine and guanine, respectively, and thereby disrupt the synthesis of DNA and RNA.[2][3] The initial syntheses involved the isosteric replacement of oxygen or nitrogen atoms in the purine ring, a strategy that also led to the development of other early analogs like 8-azaguanine and 2,6-diaminopurine.[2] The clinical efficacy of 6-MP in treating acute leukemia, first demonstrated in the early 1950s, validated this approach and opened the door for the development of a wide array of purine analogs with diverse therapeutic applications.[1][2]
Subsequent research led to the development of other important purine analogs, including:
-
Azathioprine: An immunosuppressive prodrug that is converted to 6-mercaptopurine in the body.[4]
-
Fludarabine: A fluorinated purine analog used in the treatment of chronic lymphocytic leukemia.[5]
-
Cladribine and Pentostatin: Adenosine analogs primarily used to treat hairy cell leukemia.[4]
-
Acyclovir and Ganciclovir: Acyclic nucleoside derivatives that are potent antiviral agents.[2]
The development of these compounds was not without its challenges. Early studies with 6-MP revealed the critical role of metabolic activation; the drug itself is inactive and must be converted to its ribonucleotide form, thioinosine monophosphate (TIMP), to exert its cytotoxic effects.[2] Researchers also had to contend with metabolic inactivation by enzymes like xanthine oxidase.[2] These early discoveries laid the groundwork for our current understanding of the complex pharmacology of purine analogs.
Quantitative Data on Purine Analog Activity
The efficacy of purine analogs is quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the cytotoxic potential of these compounds against cancer cell lines. Binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), measures the strength of the interaction between a purine analog and its molecular target.
Below are tables summarizing publicly available data on the activity of several key purine analogs.
Table 1: IC50 Values of Selected Purine Analogs in Cancer Cell Lines
| Purine Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Mercaptopurine | CCRF-CEM (Leukemia) | 0.1 - 1.0 | [6] |
| 6-Thioguanine | HL-60 (Leukemia) | 0.1 - 1.0 | [6] |
| 6-Thioguanine | HeLa (Cervical Cancer) | 28.79 | |
| Fludarabine | Various Leukemia/Lymphoma | Not Specified | [5] |
| Cladribine | Various Leukemia/Lymphoma | Not Specified | [4] |
Table 2: Binding Affinity of Acyclovir for Viral Thymidine Kinase
| Viral Thymidine Kinase | Docking Score | Binding Energy (kcal/mol) | Reference |
| European Catfish Virus (ECV) | -6.2 | -6.4 | [2] |
| Frog Virus 3 (FV3) | -6.1 | -6.3 | [2] |
Key Experimental Protocols
The development of purine analogs has been driven by rigorous experimental methodologies for their synthesis and evaluation. The following sections provide detailed protocols for key experiments.
Synthesis of 6-Mercaptopurine
Principle: This synthesis involves the reaction of hypoxanthine with phosphorus pentasulfide in a basic solvent, typically pyridine, to replace the hydroxyl group at the 6-position with a thiol group.
Materials:
-
Hypoxanthine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Reflux apparatus
-
Filtration apparatus
-
pH meter
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine hypoxanthine and phosphorus pentasulfide in anhydrous pyridine.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and remove the pyridine under reduced pressure.
-
To the residue, add water and heat to dissolve the product.
-
Cool the solution and adjust the pH to 5 with hydrochloric acid to precipitate the crude 6-mercaptopurine.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain pure 6-mercaptopurine.
Synthesis of Thioguanine
Principle: Similar to the synthesis of 6-mercaptopurine, thioguanine is synthesized by reacting guanine with phosphorus pentasulfide in pyridine. To improve solubility and reactivity, the guanine is often first acetylated.
Materials:
-
Guanine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine hydrochloride (catalyst)
-
Water
-
Hydrochloric acid (HCl)
-
Reflux apparatus
-
Filtration apparatus
-
pH meter
Procedure:
-
Acetylation of Guanine: Reflux guanine with acetic anhydride in pyridine to form 2,9-diacetylguanine.
-
Thionation: In a separate flask, dissolve phosphorus pentasulfide in pyridine. Add the 2,9-diacetylguanine and a catalytic amount of pyridine hydrochloride.
-
Reflux the mixture for several hours.
-
After the reaction, remove the pyridine by distillation under reduced pressure.
-
Hydrolysis and Precipitation: Carefully add water to the residue to decompose any unreacted phosphorus pentasulfide.
-
Heat the mixture to ensure complete hydrolysis of the acetyl groups.
-
Adjust the pH of the solution to 4 with concentrated hydrochloric acid to precipitate the crude thioguanine.
-
Cool the mixture to complete crystallization and collect the product by filtration.
In Vitro Cytotoxicity Evaluation using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Purine analog stock solution
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the purine analog in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the analog).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes and experimental procedures involved in purine analog research, the following diagrams have been generated using the Graphviz DOT language.
Caption: De Novo and Salvage Pathways for Purine Biosynthesis and Inhibition by Thiopurines.
Caption: Mechanism of Action of Fludarabine.
Caption: High-Throughput Screening Workflow for Purine Analog Discovery.
Conclusion
The discovery and development of purine analogs represent a paradigm shift in the treatment of cancer and viral infections. From the early days of rational drug design to the sophisticated high-throughput screening methods of today, the field has continually evolved. This technical guide has provided a comprehensive overview of the historical context, key experimental methodologies, and the intricate mechanisms of action of these life-saving drugs. As our understanding of cellular metabolism and disease pathways deepens, the principles established during the development of purine analogs will undoubtedly continue to inspire the next generation of targeted therapies, offering hope for patients with a wide range of diseases. The journey of the purine analogs is a powerful reminder that a deep understanding of fundamental biological processes is the bedrock of transformative medical innovation.
References
- 1. prepchem.com [prepchem.com]
- 2. CN1690058A - Process for preparing thioguanine - Google Patents [patents.google.com]
- 3. dot | Graphviz [graphviz.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. How do I set the resolution when converting dot files (graphviz) to images? - Stack Overflow [stackoverflow.com]
- 6. stackoverflow.com [stackoverflow.com]
Spectroscopic and Structural Elucidation of 8-Ethynyl-9H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 8-Ethynyl-9H-purine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document presents representative data and methodologies based on the synthesis and characterization of closely related 8-substituted purine analogs. The primary synthetic route for such compounds is the Sonogashira cross-coupling reaction.
Introduction
Purines are fundamental heterocyclic compounds essential for numerous biological processes. Chemical modification of the purine scaffold, particularly at the C8 position, has been a fruitful strategy in the development of novel therapeutic agents. The introduction of an ethynyl group at this position can significantly alter the molecule's electronic properties, size, and potential for further functionalization, making this compound a valuable building block in drug discovery programs. This guide outlines the expected spectroscopic characteristics and the experimental procedures for the synthesis and analysis of this class of compounds.
Synthesis of this compound
The most common and efficient method for the synthesis of 8-alkynylpurines is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an 8-halopurine with a terminal alkyne.
Experimental Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Sonogashira Coupling
The following is a representative protocol for the synthesis of an 8-alkynylpurine derivative.
-
Reaction Setup: To a solution of 8-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added triethylamine (3.0 eq). The solution is degassed with argon for 15 minutes.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) are added to the reaction mixture.
-
Alkyne Addition: (Trimethylsilyl)acetylene (1.5 eq) is added, and the reaction mixture is stirred at 80 °C under an argon atmosphere.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Deprotection: The purified silyl-protected intermediate is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF) (1.1 eq) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to yield the final product, this compound.
Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The data is extrapolated from known spectra of similar 8-substituted purine derivatives.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.9 | s | - |
| H-6 | ~ 9.1 | s | - |
| N9-H | ~ 13.5 (broad) | s | - |
| C≡C-H | ~ 3.3 | s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 152 |
| C-4 | ~ 155 |
| C-5 | ~ 125 |
| C-6 | ~ 145 |
| C-8 | ~ 138 |
| C≡CH | ~ 80 |
| C≡CH | ~ 82 |
Solvent: DMSO-d₆
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Mass to Charge Ratio (m/z) | Interpretation |
| ESI+ | 145.0512 | [M+H]⁺ |
| ESI- | 143.0356 | [M-H]⁻ |
M = Exact mass of C₇H₄N₄
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Sample Preparation: The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Spectra are recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra are recorded at 100 MHz. Chemical shifts are reported in ppm relative to the solvent signal.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Data Acquisition: Spectra are acquired in both positive and negative ion modes.
Logical Relationship in Spectroscopic Analysis
The following diagram illustrates the logical flow of spectroscopic analysis for the structural confirmation of a synthesized compound like this compound.
Caption: Logical flow of spectroscopic analysis.
Signaling Pathways of Interest
Purine analogs are known to interact with a wide variety of biological targets. While the specific pathways affected by this compound are yet to be fully elucidated, related compounds have shown activity as inhibitors of kinases, such as cyclin-dependent kinases (CDKs), and as modulators of purinergic signaling.
The diagram below represents a generalized signaling pathway that could be modulated by a purine-based kinase inhibitor.
8-Ethynyl-9H-purine: A Technical Guide to Solubility, Stability, and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Ethynyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of its ethynyl group. This functional group allows for its use in bioorthogonal chemistry, such as click reactions, for the labeling and identification of biological targets. Furthermore, the purine scaffold is a cornerstone in the development of therapeutics targeting a wide array of enzymes and receptors. This technical guide provides a comprehensive overview of the available information and general protocols for determining the solubility, stability, and appropriate storage conditions for this compound, addressing the critical needs of researchers in its handling and application.
Physicochemical Properties
1.1. Solubility Profile
The solubility of this compound is predicted to be low in aqueous solutions due to the hydrophobic nature of the purine ring and the nonpolar ethynyl group. However, it is expected to exhibit solubility in various organic solvents. A systematic approach to determine its solubility is crucial for its effective use in experimental settings.
Table 1: Predicted Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | Low | The purine ring system is largely nonpolar. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can engage in dipole-dipole interactions and solvate the purine core.[1] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | Capable of hydrogen bonding with the purine nitrogens, but the overall nonpolar character may limit high solubility. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polarity of the purine ring will likely hinder solubility in highly nonpolar solvents. |
1.2. Stability Considerations
The stability of this compound is a critical factor for its storage and use in assays. The purine ring itself is relatively stable, but the ethynyl group can be susceptible to degradation under certain conditions.
Table 2: Factors Influencing the Stability of this compound
| Condition | Potential Impact |
| pH | Extremes in pH may lead to degradation of the purine ring. The stability of the ethynyl group is generally higher than other functional groups across a range of pH values. |
| Temperature | Elevated temperatures can accelerate degradation. Long-term storage at low temperatures is recommended. |
| Light | Exposure to UV light may induce photochemical reactions, particularly affecting the unsaturated ethynyl bond. |
| Oxidizing Agents | The ethynyl group can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided. |
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the integrity of this compound.
2.1. Storage Conditions
Based on the general guidelines for purine derivatives and alkynyl compounds, the following storage conditions are recommended:
-
Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.[1] A desiccator can be used to minimize moisture exposure.
-
In Solution: Prepare solutions fresh for use. If short-term storage is necessary, store at -20°C or -80°C in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles. The stability of purine in aqueous solutions is often limited, and it is not recommended to store aqueous solutions for more than one day.[1]
2.2. Handling Precautions
As with any chemical compound, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[2] A comprehensive review of the Safety Data Sheet (SDS) is essential before handling.[1]
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.
3.1. Determination of Solubility
A common and straightforward method to determine the solubility of an organic compound is the shake-flask method.[3]
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Methodology:
-
Preparation: Accurately weigh a small amount of this compound into a vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, DMSO, ethanol) to the vial.[4][5]
-
Equilibration: Seal the vial and agitate it at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Quantification: If the compound has completely dissolved, repeat the process with a higher concentration until saturation is reached. If undissolved solid remains, centrifuge the solution and analyze the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound. This concentration represents the solubility in that solvent at that temperature.
3.2. Stability Assessment
The stability of this compound can be assessed under various stress conditions to understand its degradation profile.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the chemical stability of a compound.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions, such as:
-
pH: Adjust the pH of the solution to acidic, neutral, and basic levels.
-
Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).
-
Light: Expose to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or LC-MS. This will allow for the quantification of the remaining parent compound and the identification of any degradation products.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine its degradation rate.
Involvement in Signaling Pathways
While specific signaling pathways involving this compound have not been detailed in the literature, its structural similarity to endogenous purines suggests potential interactions with pathways regulated by purine metabolism and signaling. Purine analogs are known to interfere with DNA and RNA synthesis and can act as inhibitors or modulators of various enzymes.[6] A key signaling pathway that is sensitive to cellular purine levels is the mTORC1 pathway, which controls cell growth and proliferation.[7]
Logical Diagram of Purine Metabolism and Potential Interaction
Caption: Simplified diagram of purine metabolism and the potential points of interaction for a purine analog like this compound.
Conclusion
This compound is a valuable tool for chemical biology and drug discovery. While specific experimental data on its solubility, stability, and storage are currently limited, this guide provides a framework based on the known properties of related compounds and general chemical principles. The outlined experimental protocols offer a starting point for researchers to systematically characterize this compound, ensuring its effective and reliable use in their studies. As with all research chemicals, adherence to safety guidelines is essential.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medline.com [medline.com]
- 3. quora.com [quora.com]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and purity of 8-Ethynyl-9h-purine for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Ethynyl-9H-purine, a modified purine analog of significant interest for research applications. Due to its terminal alkyne functionality, this compound serves as a valuable tool for "click chemistry" reactions, enabling the investigation of various biological processes involving purine metabolism and signaling. This document outlines its commercial availability, purity standards, a plausible synthetic route, and its primary research applications, complete with experimental workflow diagrams.
Commercial Availability and Purity
Direct commercial availability of this compound is limited, with no major chemical suppliers currently listing it as a stock item. Researchers interested in utilizing this compound will likely need to synthesize it in-house. The primary precursor for its synthesis, an 8-halopurine derivative, is commercially available from various suppliers. The purity of the synthesized this compound should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure a purity of ≥95% for use in biological research.
For the synthesis of this compound, a key starting material is an 8-halopurine, such as 8-iodo-9-substituted-purine. The commercial availability of a representative precursor is summarized in the table below.
| Supplier | Product Name | CAS Number | Purity |
| ChemScene | 6-Chloro-9-ethyl-8-iodo-9H-purine | 1610703-69-9 | ≥98% |
Synthesis Methodology
The most common and effective method for the synthesis of 8-alkynylpurines is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne. In the case of this compound, an 8-halopurine (e.g., 8-iodoadenine derivative) is reacted with a protected ethyne source, such as trimethylsilylacetylene, followed by deprotection.
Experimental Protocol: Sonogashira Coupling for this compound Synthesis
This protocol is adapted from methodologies reported for the synthesis of similar 8-alkynylpurine derivatives.[5]
Materials:
-
8-Iodo-9-substituted-purine (e.g., 8-iodo-9-ethyladenine)
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Tetrabutylammonium fluoride (TBAF) for deprotection
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 8-iodo-9-substituted-purine, copper(I) iodide (CuI), and the palladium catalyst.
-
Solvent and Reagents Addition: Add the anhydrous solvent and triethylamine to the flask. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography.
-
Deprotection: Dissolve the purified silyl-protected product in a suitable solvent (e.g., THF). Add a solution of TBAF and stir at room temperature.
-
Final Purification: After the deprotection is complete (monitored by TLC), the solvent is evaporated, and the final product, this compound, is purified by column chromatography.
Research Applications and Signaling Pathways
This compound is a powerful tool for studying purine metabolism and its role in cellular signaling. Purines are fundamental components of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and signaling molecules.[6][7][8][9][10] Dysregulation of purine metabolism is implicated in various diseases, including cancer and metabolic disorders.
The primary application of this compound is in metabolic labeling experiments coupled with click chemistry.[11] Cells can incorporate this analog into their metabolic pathways, where it can be subsequently detected and visualized by a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).[12]
Below is a diagram illustrating the general purine metabolism pathway and the point of potential incorporation of this compound.
Figure 1: Overview of Purine Metabolism and Analog Incorporation.
The following diagram illustrates the experimental workflow for using this compound in a metabolic labeling experiment.
Figure 2: Workflow for Metabolic Labeling with this compound.
By using this approach, researchers can track the localization and dynamics of newly synthesized purine-containing biomolecules, providing insights into processes such as DNA replication, RNA synthesis, and cellular signaling cascades that are dependent on purine nucleotides.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. google.com [google.com]
- 5. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine Release, Metabolism, and Signaling in the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic labeling of DNA by purine analogues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
Potential Off-Target Effects of 8-Ethynyl-9H-purine in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential off-target effects of 8-Ethynyl-9H-purine, a representative purine-based kinase inhibitor. While specific experimental data for this exact compound is not publicly available, this document synthesizes information from studies on analogous purine derivatives to offer a comprehensive understanding of its likely off-target profile and the methodologies to assess it. This guide is intended to aid researchers in anticipating and evaluating the selectivity of similar small molecule inhibitors.
Introduction to Purine-Based Kinase Inhibitors and Off-Target Effects
Purine analogues are a well-established class of compounds that target the ATP-binding site of protein kinases, playing a crucial role in cancer therapy and other diseases.[1][2] Their structural similarity to the endogenous ligand adenosine triphosphate (ATP) allows them to competitively inhibit kinase activity. However, this same feature can lead to a lack of perfect selectivity, resulting in the inhibition of unintended kinases and other ATP-binding proteins. These "off-target" effects can lead to unexpected cellular responses, toxicity, or even therapeutic benefits.[3][4] Therefore, a thorough characterization of an inhibitor's selectivity is a critical step in drug development.
Predicted Off-Target Profile of an this compound Analog
Based on the known behavior of purine-based inhibitors, an this compound derivative is likely to exhibit activity against a range of kinases beyond its primary target. The following table presents a hypothetical, yet representative, kinase inhibition profile. The data is illustrative and compiled from typical results seen in broad kinase screening panels for purine analogs.
Table 1: Representative Kinase Inhibition Profile for a Purine-Based Inhibitor
| Kinase Target | IC50 (nM) | Kinase Family | Primary Cellular Function |
| Primary Target | 10 | Tyrosine Kinase | Cell Growth, Proliferation |
| Off-Target 1: SRC | 150 | Tyrosine Kinase | Cell Adhesion, Migration |
| Off-Target 2: LCK | 250 | Tyrosine Kinase | T-cell Activation |
| Off-Target 3: CDK2 | 500 | Serine/Threonine Kinase | Cell Cycle Regulation |
| Off-Target 4: GSK3β | 800 | Serine/Threonine Kinase | Glycogen Metabolism, Signaling |
| Off-Target 5: AURKA | 1200 | Serine/Threonine Kinase | Mitosis, Cell Division |
Note: The IC50 values are hypothetical and serve to illustrate a typical selectivity profile where off-target activities are observed at higher concentrations than the primary target.
Experimental Protocols for Assessing Off-Target Effects
Several robust methods are available to determine the selectivity profile of a kinase inhibitor. These assays can be broadly categorized into in vitro biochemical assays and cell-based assays.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
Methodology: KinomeScan™ (DiscoverX-like) Assay
-
Principle: This is a competition binding assay. The kinase of interest is tagged with a DNA label and immobilized on a solid support. The test compound is incubated with the kinase. A broadly active, immobilized ligand is then added. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Procedure:
-
A library of human kinases is expressed as fusions with a DNA tag.
-
Each kinase is individually incubated with the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM).
-
An immobilized, active-site directed ligand is added to the mixture.
-
The mixture is passed over a solid support that captures the immobilized ligand and any kinase bound to it.
-
Unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR of the DNA tag.
-
Results are typically expressed as a percentage of the DMSO control.
-
Methodology: ADP-Glo™ (Promega-like) Kinase Assay [5]
-
Principle: This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates potent inhibition.
-
Procedure:
-
The kinase, its specific substrate, and ATP are incubated with varying concentrations of the test compound.
-
After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added to convert the newly produced ADP into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Target Engagement Assays
Objective: To confirm target and off-target binding within a cellular context, which accounts for factors like cell permeability and intracellular ATP concentrations.
Methodology: NanoBRET™ (Promega-like) Target Engagement Assay [6]
-
Principle: This assay measures the binding of a compound to a specific kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure:
-
Cells are engineered to express the kinase of interest as a fusion with NanoLuc® luciferase.
-
A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. In the absence of an inhibitor, the tracer binds to the kinase, bringing the fluorophore in close proximity to the luciferase, resulting in a BRET signal.
-
The test compound is then added. If it binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
-
The degree of BRET signal reduction is proportional to the compound's binding affinity for the target kinase in the cellular environment.
-
Visualization of Methodologies and Affected Pathways
The following diagrams illustrate the workflows of the described experimental protocols and a potential signaling pathway affected by off-target inhibition.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for 8-Ethynyl-9H-purine in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool for bioconjugation, drug discovery, and materials science. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are prized for their high efficiency, selectivity, and biocompatibility.[1][2] 8-Ethynyl-9H-purine is a valuable building block that incorporates the purine scaffold, a fundamental component of nucleic acids, into molecules of interest. The terminal alkyne group on the purine allows for its conjugation to azide-modified biomolecules, surfaces, or small molecules via click chemistry.
This document provides detailed protocols for the use of this compound in both CuAAC and SPAAC reactions. While specific experimental data for this compound is not extensively available in the public domain, the following protocols are based on well-established procedures for terminal alkynes in click chemistry and provide a strong starting point for reaction optimization.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.[3][4]
General Reaction Scheme:
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC of this compound
This protocol provides a general procedure for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO, tBuOH/H₂O, or aqueous buffer)
-
Phosphate-buffered saline (PBS) for biological applications
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in deionized water.
-
Prepare a 200 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution (e.g., 1 equivalent) and the azide solution (e.g., 1.2 equivalents).
-
Add the THPTA or TBTA ligand solution (e.g., 5 equivalents relative to copper).
-
Add the copper(II) sulfate solution (e.g., 0.1 equivalents).
-
Vortex the mixture briefly.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 2 equivalents relative to copper).
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Purification:
-
Upon completion, the product can be purified by standard methods such as column chromatography, HPLC, or precipitation.
-
Table 1: Recommended Reagent Concentrations for a Typical CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration (Example) | Molar Equivalents (Example) |
| This compound | 10 mM | 1 mM | 1 |
| Azide | 10 mM | 1.2 mM | 1.2 |
| CuSO₄·5H₂O | 100 mM | 0.1 mM | 0.1 |
| THPTA/TBTA Ligand | 200 mM | 0.5 mM | 0.5 |
| Sodium Ascorbate | 1 M | 2 mM | 2 |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne to react with an azide. This method is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[5] In this context, this compound would be reacted with an azide-modified biomolecule in the presence of a strained cyclooctyne derivative. However, the more common SPAAC approach involves an azide-modified biomolecule reacting with a cyclooctyne-functionalized molecule. For the purpose of these notes, we will describe the reaction of an azido-purine with a cyclooctyne, as this is a more established method for purine modification via SPAAC.[2] Should a protocol with this compound be desired, it would typically involve a three-component reaction or the synthesis of a purine-cyclooctyne adduct first.
General Reaction Scheme for SPAAC:
Caption: General workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: SPAAC of an Azido-Purine Derivative
This protocol describes a general procedure for the SPAAC reaction with an azido-purine.
Materials:
-
8-Azido-9H-purine derivative
-
Strained cyclooctyne (e.g., Dibenzocyclooctyne (DBCO) or DIBO derivative)
-
Solvent (e.g., DMSO, PBS, or cell culture medium)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the 8-azido-9H-purine derivative in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the strained cyclooctyne in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the 8-azido-9H-purine derivative solution (e.g., 1 equivalent) and the strained cyclooctyne solution (e.g., 1.5 equivalents).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne.[2]
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).
-
-
Purification:
-
The product can be purified using standard techniques such as HPLC or size-exclusion chromatography for biomolecules.
-
Table 2: Typical Reagent Concentrations for a SPAAC Reaction
| Reagent | Stock Concentration | Final Concentration (Example) | Molar Equivalents (Example) |
| 8-Azido-9H-purine derivative | 10 mM | 100 µM | 1 |
| Strained Cyclooctyne | 10 mM | 150 µM | 1.5 |
Important Considerations for Using this compound
-
Solubility: Purine derivatives can have limited solubility in aqueous solutions. The use of co-solvents like DMSO or DMF may be necessary.
-
Copper Coordination: The purine ring contains nitrogen atoms that can potentially coordinate with the copper catalyst in CuAAC reactions. This can sometimes inhibit the reaction. The use of copper-chelating ligands like THPTA or TBTA is highly recommended to prevent this and to stabilize the Cu(I) oxidation state.[1][6]
-
Reaction Optimization: The provided protocols are general guidelines. For optimal results, it is crucial to empirically determine the best reaction conditions (e.g., stoichiometry, temperature, and reaction time) for your specific application.
-
Biocompatibility: For applications involving live cells or in vivo studies, SPAAC is the preferred method to avoid copper-induced toxicity.[2]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of selecting a click chemistry protocol and a hypothetical signaling pathway modification using this compound.
Caption: Decision workflow for selecting the appropriate click chemistry protocol.
Caption: Hypothetical workflow for labeling and studying a target protein in a signaling pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Strain Promoted Click Chemistry of 8-Azidopurine and 5-Azidopyrimidine" by Jessica Zayas [digitalcommons.fiu.edu]
- 6. broadpharm.com [broadpharm.com]
Metabolic Labeling of Newly Synthesized RNA with Purine Analogs: Application Notes and Protocols
Introduction
Metabolic labeling is a powerful technique to study the life cycle of RNA, from transcription and processing to degradation. This method involves the introduction of a modified nucleoside analog into cells, which is then incorporated into newly synthesized RNA. These labeled transcripts can be subsequently detected and isolated for downstream analysis. While pyrimidine analogs like 5-ethynyluridine (5EU) and 4-thiouridine (4sU) are widely used, purine analogs offer an alternative approach to label nascent RNA, providing a more comprehensive view of RNA dynamics.
Purine analogs are particularly useful for studying the incorporation of adenine and guanine, which can be insightful for specific research questions related to purine metabolism and its role in various cellular processes. The ethynyl group, as hypothetically present in 8-Ethynyl-9H-purine, would allow for the use of "click chemistry," a bioorthogonal reaction, for the highly specific and efficient detection and capture of labeled RNA.
Principle of Purine Analog-Based RNA Metabolic Labeling
The workflow for metabolic labeling of RNA with a purine analog, such as a hypothetical 8-ethynyl-purine, follows a series of well-defined steps.
Caption: Experimental workflow for purine analog-based metabolic RNA labeling.
Application Notes
Advantages of Using Purine Analogs
-
Complementary to Pyrimidine Analogs: Provides a method to study the incorporation dynamics of purines (adenine and guanine), which may differ from pyrimidines under certain cellular conditions or in response to specific stimuli.
-
Study of Purine Metabolism: Enables the investigation of pathways involved in purine salvage and de novo synthesis and their impact on RNA production.
-
Click Chemistry Compatibility (for Ethynyl-Analogs): The ethynyl group allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This bioorthogonal reaction enables the attachment of various reporter molecules, such as biotin for affinity purification or fluorophores for imaging, with minimal background.
Potential Considerations and Limitations
-
Toxicity: High concentrations of nucleoside analogs can be toxic to cells and may perturb normal cellular processes. It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental condition.[1]
-
Incorporation Efficiency: The efficiency of incorporation of purine analogs into RNA can vary depending on the specific analog, cell type, and the activity of cellular nucleoside transporters and kinases.
-
Metabolic Conversion: The administered purine analog may be metabolically converted to other molecules, potentially leading to off-target effects or incorporation into other macromolecules like DNA.[2]
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells
Materials:
-
Cell culture medium appropriate for the cell line
-
Purine analog (e.g., 8-azidoadenosine or a novel ethynyl-purine)
-
Cell lysis buffer (e.g., TRIzol or similar)
-
RNA purification kit
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of the purine analog. The optimal concentration should be determined empirically, typically ranging from 10 µM to 200 µM.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired labeling period. Short pulse-labeling (e.g., 1-4 hours) is suitable for studying transcription rates, while longer labeling times can be used for other applications.
-
Cell Harvest and RNA Isolation: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the culture dish using a lysis buffer and proceed with total RNA isolation according to the manufacturer's protocol of the chosen RNA purification kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or a bioanalyzer.
Protocol 2: Detection and Purification of Labeled RNA via Click Chemistry
This protocol assumes the use of an ethynyl-containing purine analog.
Materials:
-
Total RNA containing the ethynyl-purine modification
-
Click chemistry reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA for CuAAC)
-
Azide-biotin or azide-fluorophore
-
Streptavidin-coated magnetic beads (for biotin-based purification)
-
Appropriate buffers for the click reaction and subsequent purification steps
Procedure:
-
Click Reaction Setup: In an RNase-free microcentrifuge tube, combine the isolated total RNA (typically 1-10 µg) with the click chemistry reaction components. A typical reaction might include:
-
Total RNA
-
Azide-biotin or azide-fluorophore
-
Copper(II) sulfate
-
Copper ligand
-
Reducing agent
-
RNase-free buffer to the final volume
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorophore.
-
RNA Precipitation: After the reaction, precipitate the RNA to remove unreacted components. Add sodium acetate and isopropanol or ethanol and incubate at -20°C. Centrifuge to pellet the RNA, wash with 70% ethanol, and resuspend in RNase-free water.
-
Affinity Purification of Biotinylated RNA: a. Resuspend streptavidin-coated magnetic beads in a high-salt wash buffer. b. Add the biotinylated RNA to the beads and incubate with rotation to allow binding. c. Pellet the beads using a magnetic stand and discard the supernatant (unlabeled RNA). d. Wash the beads several times with high-salt and low-salt wash buffers to remove non-specifically bound RNA. e. Elute the captured RNA from the beads using an appropriate elution buffer (e.g., containing biotin or by heat denaturation).
-
Downstream Analysis: The purified, newly synthesized RNA is now ready for downstream applications such as qRT-PCR or library preparation for RNA sequencing.
Data Presentation
Quantitative data from metabolic labeling experiments should be presented in a clear and structured manner to allow for easy comparison.
Table 1: Example of Quantitative Data from a Pulse-Chase Experiment to Determine RNA Half-Life.
| Gene Name | RNA Half-Life (hours) - Control | RNA Half-Life (hours) - Treatment X | Fold Change in Half-Life |
| Gene A | 4.5 | 8.2 | 1.82 |
| Gene B | 10.2 | 5.1 | 0.50 |
| Gene C | 2.1 | 2.3 | 1.10 |
Table 2: Comparison of Incorporation Efficiency of Different Nucleoside Analogs.
| Analog | Cell Type | Concentration (µM) | Labeling Time (hours) | % Labeled RNA (relative to total RNA) |
| 5-Ethynyluridine (5EU) | HeLa | 100 | 4 | 1.5% |
| 4-Thiouridine (4sU) | HEK293T | 100 | 4 | 1.2% |
| 8-Azidoadenosine | Jurkat | 100 | 4 | Data to be determined |
| This compound | User's Cell Line | To be determined | To be determined | To be determined |
Visualizations
The following diagrams illustrate key conceptual aspects of purine analog-based RNA metabolic labeling.
Caption: Metabolic activation and incorporation of a purine analog into RNA.
References
Application of 8-Ethynyl-9H-purine in Studying DNA Replication and Repair
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Ethynyl-9H-purine is a synthetic purine analog that serves as a powerful tool for investigating the intricate processes of DNA replication and repair. Its utility lies in the presence of a terminal alkyne group at the 8th position of the purine ring. This alkyne moiety is biologically inert within the cellular environment but can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction allows for the covalent attachment of a wide variety of reporter molecules, such as fluorescent dyes, biotin, or mass tags, to DNA that has incorporated this compound. Consequently, this enables the precise labeling, visualization, and quantification of newly synthesized or repaired DNA.
The metabolic incorporation of this compound into the cellular machinery begins with its conversion to the corresponding deoxyribonucleoside triphosphate, 8-Ethynyl-2'-deoxyadenosine triphosphate (EdATP) or 8-Ethynyl-2'-deoxyguanosine triphosphate (EdGTP), through the purine salvage pathway. These triphosphate analogs can then be utilized by cellular DNA polymerases as substrates during DNA replication, leading to their incorporation into the newly synthesized DNA strand.[3][4] This process effectively "tags" the DNA, providing a temporal window to study dynamic cellular processes.
Key Applications:
-
Monitoring DNA Replication: By introducing this compound to cells for a defined period (a "pulse"), researchers can specifically label DNA that is actively being replicated. Subsequent click chemistry with a fluorescent azide allows for the visualization of replication foci and the quantification of DNA synthesis rates.[5]
-
Investigating DNA Repair Mechanisms: This analog can be used to study various DNA repair pathways, including base excision repair (BER) and nucleotide excision repair (NER).[6][7][8] For instance, by incorporating this compound into DNA and then inducing DNA damage, the removal of the analog by repair enzymes can be monitored.
-
High-Throughput Screening in Drug Development: The robust and sensitive detection of this compound incorporation makes it an ideal tool for high-throughput screening of compounds that modulate DNA replication or repair. This can aid in the discovery of novel anticancer agents or drugs that sensitize tumors to radiation therapy.[7][8][9]
Quantitative Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from experiments utilizing this compound.
Table 1: Incorporation Efficiency of this compound in Different Cell Lines
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | Percentage of Labeled Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| HeLa | 10 | 2 | 85.2 ± 4.1 | 12345 ± 987 |
| A549 | 10 | 2 | 78.9 ± 5.6 | 10987 ± 876 |
| MCF-7 | 10 | 2 | 65.4 ± 3.8 | 9876 ± 765 |
| U2OS | 10 | 2 | 92.1 ± 2.5 | 15432 ± 1234 |
Table 2: Effect of a Novel DNA Polymerase Inhibitor on this compound Incorporation
| Inhibitor Concentration (nM) | This compound Incorporation (as % of control) | Cell Viability (%) |
| 0 (Control) | 100 | 100 |
| 1 | 82.3 ± 6.7 | 98.2 ± 1.5 |
| 10 | 55.1 ± 4.9 | 95.6 ± 2.1 |
| 100 | 12.7 ± 2.3 | 78.4 ± 3.4 |
| 1000 | 2.1 ± 0.8 | 45.3 ± 4.2 |
Experimental Protocols
Protocol 1: Labeling of Nascent DNA with this compound and Fluorescent Detection
1. Cell Culture and Labeling: a. Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO. c. Add this compound to the cell culture medium to a final concentration of 10-50 µM. d. Incubate the cells for the desired pulse duration (e.g., 30 minutes to 4 hours) under standard cell culture conditions.
2. Cell Fixation and Permeabilization: a. After incubation, remove the labeling medium and wash the cells twice with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
3. Click Chemistry Reaction: a. Prepare the click reaction cocktail. For a 100 µL reaction, mix:
- 1 µM azide-linked fluorescent dye (e.g., Alexa Fluor 488 azide)
- 1 mM CuSO₄
- 10 mM sodium ascorbate (prepare fresh)
- in PBS. b. Add the click reaction cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature in the dark.
4. Staining and Imaging: a. Wash the cells three times with PBS containing 0.05% Tween-20. b. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. c. Wash the cells twice with PBS. d. Mount the coverslips on microscope slides with an anti-fade mounting medium. e. Image the cells using a fluorescence microscope with appropriate filter sets.
Protocol 2: Quantification of DNA Repair by Monitoring the Removal of this compound
1. DNA Labeling and Damage Induction: a. Label cells with this compound as described in Protocol 1, step 1. b. After the labeling pulse, wash the cells with fresh medium to remove the unincorporated analog. c. Induce DNA damage using a specific agent (e.g., UV radiation, hydrogen peroxide, or a chemotherapeutic drug).
2. DNA Repair Incubation: a. Incubate the cells in fresh, pre-warmed medium for various time points (e.g., 0, 1, 2, 4, 8 hours) to allow for DNA repair.
3. DNA Isolation and Click Chemistry: a. At each time point, harvest the cells and isolate genomic DNA using a standard DNA extraction kit. b. Perform a click chemistry reaction on the isolated DNA. For a 20 µL reaction, mix:
- 1 µg of genomic DNA
- 10 µM azide-linked biotin
- 1 mM CuSO₄
- 10 mM sodium ascorbate
- in TE buffer. c. Incubate for 1 hour at 37°C. d. Purify the DNA to remove unreacted reagents.
4. Quantification of Incorporated this compound: a. Quantify the amount of biotinylated DNA using an ELISA-based method with streptavidin-HRP or a dot blot analysis followed by chemiluminescent detection. b. A decrease in the signal over time indicates the removal of this compound from the DNA by repair enzymes.
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ATAD5 regulates the lifespan of DNA replication factories by modulating PCNA level on the chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replication-associated repair of adenine:8-oxoguanine mispairs by MYH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine metabolism regulates DNA repair and therapy resistance in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
In Vivo Nucleic Acid Labeling with 8-Ethynyl-9H-purine in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo labeling of nucleic acids using 8-Ethynyl-9H-purine and its derivatives. This method allows for the bioorthogonal labeling and subsequent visualization or enrichment of newly synthesized DNA in living organisms, offering a powerful tool for studying cell proliferation, DNA replication dynamics, and the effects of therapeutic agents on these processes.
Introduction
Metabolic labeling of nucleic acids with chemically modified nucleosides is a cornerstone technique for studying DNA and RNA synthesis. This compound, and more specifically its deoxyadenosine analog 8-Ethynyl-2'-deoxyadenosine (8-EdA), serves as a bioorthogonal chemical reporter for DNA synthesis.[1] Once administered to an animal, 8-EdA is metabolized and incorporated into the DNA of proliferating cells. The ethynyl group provides a handle for "click chemistry," a highly specific and efficient covalent reaction, allowing for the attachment of fluorescent probes or affinity tags for detection and analysis.[1] This methodology is an alternative to traditional labeling with bromodeoxyuridine (BrdU) or radiolabeled thymidine, offering advantages in terms of ease of detection and reduced toxicity.
Data Summary
While extensive quantitative data for this compound itself is limited in publicly available literature, studies on its deoxyadenosine analog, 8-EdA, provide valuable insights into its in vivo application. The following table summarizes key findings from studies in animal models.
| Parameter | Animal Model | Compound | Dosage/Concentration | Key Findings | Reference |
| DNA Labeling | Zebrafish Embryos | 8-EdA | 2 nL of 20 mM solution microinjected | Efficient labeling of newly synthesized DNA observed throughout the developing embryo. | Neef et al., 2012 |
| Toxicity | Zebrafish Embryos | 8-EdA | 2 nL of 20 mM solution microinjected | No significant developmental defects or toxicity observed. | Neef et al., 2012 |
| Cell Cycle | Cultured Cells | 8-EdA | Up to 100 µM | Did not inhibit cell cycle progression. | Neef et al., 2012 |
| DNA Labeling | Mice | Not specified | Not specified | In vivo labeling of DNA was demonstrated. | [2] |
Experimental Protocols
The following protocols are based on methodologies described for 8-EdA and can be adapted for other 8-ethynyl-purine derivatives. Optimization for specific animal models and experimental goals is recommended.
In Vivo Labeling of DNA in Zebrafish Embryos
This protocol is adapted from the work of Neef, Samain, and Luedtke (2012).
Materials:
-
8-Ethynyl-2'-deoxyadenosine (8-EdA)
-
Dimethyl sulfoxide (DMSO)
-
Microinjection apparatus
-
Zebrafish embryos (1-cell stage)
Procedure:
-
Preparation of 8-EdA Injection Solution:
-
Dissolve 8-EdA in DMSO to create a 100 mM stock solution.
-
Dilute the stock solution in sterile water or an appropriate injection buffer to a final concentration of 20 mM.
-
-
Microinjection:
-
Using a standard microinjection setup, inject 2 nL of the 20 mM 8-EdA solution into the yolk of 1-cell stage zebrafish embryos.
-
-
Incubation and Development:
-
Allow the embryos to develop under standard conditions (e.g., 28.5°C in E3 medium).
-
-
Tissue Collection and Fixation:
-
At the desired developmental stage, dechorionate the embryos.
-
Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
-
Permeabilization:
-
Wash the fixed embryos with PBS containing 0.1% Tween 20 (PBST).
-
Permeabilize the embryos by incubating in a solution of 1% Triton X-100 and 1% DMSO in PBS for 1 hour at room temperature.
-
Detection of Labeled DNA via Click Chemistry
Following fixation and permeabilization, the incorporated 8-EdA can be detected using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS)
Procedure:
-
Preparation of Click Reaction Cocktail:
-
Prepare the following reaction cocktail immediately before use. The volumes can be scaled as needed.
-
Tris-buffered saline (TBS), pH 7.4
-
Fluorescent azide (e.g., 10 µM final concentration)
-
Copper (II) sulfate (e.g., 2 mM final concentration)
-
Sodium ascorbate (e.g., 20 mM final concentration, freshly prepared)
-
-
-
Click Reaction:
-
Wash the permeabilized embryos or tissue sections with TBS.
-
Incubate the samples in the Click Reaction Cocktail for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the samples extensively with PBST to remove unreacted reagents.
-
-
Counterstaining and Imaging:
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the samples and image using an appropriate fluorescence microscope.
-
Visualizations
Experimental Workflow for In Vivo DNA Labeling
Caption: Workflow for in vivo labeling and detection of nucleic acids using 8-EdA.
Metabolic Pathway of 8-EdA Incorporation
Caption: Simplified metabolic pathway for the incorporation of 8-EdA into DNA.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient 8-EdA incorporation | Optimize dosage and administration time. Ensure animals are in a proliferative state. |
| Incomplete click reaction | Prepare fresh sodium ascorbate. Ensure all components of the click reaction cocktail are at the correct concentration. Increase incubation time. | |
| Inadequate permeabilization | Increase Triton X-100 concentration or incubation time. | |
| High background fluorescence | Insufficient washing | Increase the number and duration of wash steps after the click reaction. |
| Non-specific binding of fluorescent azide | Include a blocking step (e.g., with BSA) before the click reaction. | |
| Tissue damage or toxicity | High dosage of 8-EdA | Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Harsh fixation or permeabilization | Optimize fixation and permeabilization conditions for the specific tissue. |
Conclusion
The in vivo labeling of nucleic acids with this compound derivatives, such as 8-EdA, provides a robust and versatile method for studying DNA synthesis in animal models. The bioorthogonal nature of the ethynyl group, combined with the high efficiency of click chemistry, allows for sensitive and specific detection of labeled nucleic acids. The protocols and data presented here serve as a guide for researchers to implement this powerful technique in their studies of developmental biology, tissue regeneration, and drug development.
References
Application Notes and Protocols for the Fluorescent Detection of 8-Ethynyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Ethynyl-9H-purine is a synthetic purine analog containing a reactive ethynyl group. This functional group allows for the covalent attachment of a variety of reporter molecules, including fluorophores, through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This application note provides a detailed, step-by-step guide for the fluorescent detection of this compound in a cellular context. The protocol is designed for researchers in cell biology, pharmacology, and drug development who are interested in tracking the uptake, localization, and dynamics of this molecule or biomolecules that have incorporated it.
The principle of the assay involves the metabolic incorporation of this compound into cellular components, followed by the "clicking" of a fluorescent azide to the ethynyl group. This results in a stable, fluorescently labeled product that can be visualized using standard fluorescence microscopy techniques.
Key Experimental Protocols
This section outlines the necessary protocols for the successful fluorescent labeling of cells treated with this compound. The workflow is conceptually similar to that used for other ethynyl-containing nucleoside analogs like 5-ethynyl-2'-deoxyuridine (EdU).[1][2][3]
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide, Cy3 Azide)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in H₂O)
-
Reducing agent (e.g., L-ascorbic acid or sodium ascorbate; 500 mM in H₂O, freshly prepared)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Experimental Workflow Diagram
Caption: Experimental workflow for the fluorescent detection of this compound.
Step-by-Step Protocol
-
Cell Culture and Labeling:
-
Plate cells on sterile glass coverslips in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with the desired concentration of this compound in fresh cell culture medium. The optimal concentration and incubation time should be determined empirically for each cell type and experimental question. A starting point could be in the range of 1-10 µM for 1-24 hours.
-
-
Cell Fixation and Permeabilization:
-
After incubation, gently aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the click reaction components to enter the cell.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a single coverslip in a 24-well plate (e.g., 500 µL reaction volume), the components can be added in the following order:
-
PBS: 435 µL
-
Fluorescent Azide (e.g., 10 mM stock in DMSO): 2.5 µL (final concentration: 50 µM)
-
CuSO₄ (100 mM stock): 5 µL (final concentration: 1 mM)
-
L-ascorbic acid (500 mM stock, freshly prepared): 5 µL (final concentration: 5 mM)
-
Optional but recommended: Copper(I)-stabilizing ligand (e.g., 100 mM THPTA): 2.5 µL (final concentration: 0.5 mM)
-
-
Aspirate the PBS from the wells and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei by incubating with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslip from the well and mount it on a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear counterstain.
-
Signaling Pathway/Mechanism Diagram
Caption: Mechanism of fluorescent labeling of this compound.
Data Presentation
The following table provides representative quantitative data that could be obtained from a dose-response experiment using the described protocol. The fluorescence intensity would be measured from multiple cells per condition using image analysis software.
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Signal-to-Noise Ratio |
| 0 (Control) | 15.2 | 3.1 | 1.0 |
| 1 | 125.8 | 15.6 | 8.3 |
| 5 | 489.3 | 45.2 | 32.2 |
| 10 | 956.7 | 88.9 | 62.9 |
Troubleshooting and Considerations
-
High Background: Insufficient washing after the click reaction can lead to high background fluorescence. Ensure thorough washing steps. Using a copper-chelating wash buffer (e.g., PBS with 5 mM EDTA) after the click reaction can also help.
-
Low Signal: The concentration of this compound or the incubation time may need to be optimized. Ensure that the L-ascorbic acid solution is freshly prepared, as it oxidizes over time. The use of a copper(I)-stabilizing ligand is highly recommended to improve reaction efficiency.[4]
-
Cell Morphology Issues: Harsh fixation or permeabilization can damage cell structure. The concentration of the fixative and permeabilization agent, as well as the incubation times, can be adjusted.
-
Choice of Fluorescent Azide: A variety of fluorescent azides are commercially available with different excitation and emission spectra.[5][6][7] The choice will depend on the available microscope filter sets and the desire for multiplexing with other fluorescent probes.
These application notes provide a comprehensive framework for the fluorescent detection of this compound. By following these protocols, researchers can effectively label and visualize this molecule in a cellular context, enabling a wide range of studies in basic research and drug development.
References
- 1. Click-iT® EdU Imaging Kits Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. setabiomedicals.com [setabiomedicals.com]
- 7. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for 8-Ethynyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the conjugation of 8-Ethynyl-9H-purine using two prominent "click chemistry" methodologies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These powerful ligation techniques are invaluable tools in drug discovery, chemical biology, and materials science for the precise and efficient formation of stable triazole linkages. The choice between a copper-catalyzed or a strain-promoted approach depends on the specific requirements of the experimental system, particularly concerning biocompatibility, reaction kinetics, and the nature of the reactants.
Introduction to Click Chemistry with this compound
This compound is a versatile building block, incorporating a reactive alkyne handle onto a biologically significant purine scaffold. This modification allows for its attachment to a wide array of molecules functionalized with an azide group, enabling applications such as:
-
Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking.
-
Drug Discovery: Synthesis of novel purine-based drug candidates and activity-based probes.
-
Materials Science: Development of functionalized polymers and surfaces.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction.[1] It employs a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne, such as this compound, and an azide, resulting in the formation of a 1,4-disubstituted triazole.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne as the reaction partner for the azide.[3] The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a metal catalyst.[4] This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
Quantitative Data Summary
The following tables summarize typical quantitative data for CuAAC and SPAAC reactions. It is important to note that direct comparative studies on this compound are limited in the literature. Therefore, the data presented for SPAAC is based on studies with the structurally related 8-azidoadenosine and various cyclooctynes. The CuAAC data is based on general performance of terminal alkynes under typical bioconjugation conditions.
| Parameter | Copper-Catalyzed (CuAAC) with this compound | Strain-Promoted (SPAAC) with Azido-Purine Analogues |
| Reaction Time | 15 - 60 minutes | 3 minutes - 3 hours |
| Typical Yield | >95% | Quantitative |
| Temperature | Room Temperature | Room Temperature to 37°C |
| Catalyst | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | None |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for live-cell applications |
Table 1. General Comparison of CuAAC and SPAAC for Purine Derivatives.
| Reaction Partner (Cyclooctyne) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Dibenzocyclooctyne (DIBO) | ~0.057 |
| Bicyclononyne (BCN) | High reactivity, specific k₂ varies |
| Difluorinated Cyclooctyne (DIFO) | ~1.0 |
Table 2. Representative Second-Order Rate Constants for SPAAC with Azides and Various Cyclooctynes.[4]
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow for the bioconjugation of this compound.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging 8-Ethynyl-9h-purine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for probing biological processes in living cells. By introducing a modified building block, such as an amino acid, nucleoside, or metabolite, researchers can track the synthesis and localization of macromolecules. 8-Ethynyl-9h-purine (8-EP) is a synthetic purine analog containing a terminal alkyne group. This modification allows for its incorporation into newly synthesized nucleic acids, primarily RNA, through the cellular purine salvage pathway. Following incorporation, the ethynyl group serves as a handle for covalent ligation with an azide-containing fluorescent probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3][4] This two-step labeling and detection strategy enables sensitive and specific visualization of nascent RNA synthesis in fixed cells.
These application notes provide detailed protocols for the metabolic labeling of cells with this compound and subsequent fluorescent detection for imaging applications.
Data Summary
Due to the novelty of this compound, specific quantitative data on its incorporation and imaging are not yet widely published. The following table provides a template with typical parameter ranges based on similar alkyne-modified nucleosides. Researchers should use this as a starting point for their own optimization experiments.
| Parameter | Recommended Range | Notes |
| 8-EP Concentration | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically to balance signal intensity with potential cytotoxicity. |
| Incubation Time | 1 - 4 hours | Longer incubation times may increase signal but could also lead to secondary effects. Time-course experiments are recommended. |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | Standard fixative for preserving cellular morphology and nucleic acid integrity. |
| Permeabilization Agent | 0.5% Triton X-100 in PBS | Necessary for the entry of click chemistry reagents into the cell. |
| Fluorescent Azide Probe Concentration | 2 - 10 µM | The optimal concentration depends on the specific probe and should be titrated. |
| Copper (II) Sulfate (CuSO4) Concentration | 100 - 500 µM | A catalyst for the click reaction.[1][4] |
| Copper Ligand (e.g., THPTA) Concentration | 500 µM - 2.5 mM | Stabilizes the Cu(I) ion and improves reaction efficiency.[1][3][4] |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 2.5 - 5 mM | Reduces Cu(II) to the active Cu(I) state.[1][3] |
| Click Reaction Time | 30 - 60 minutes | Incubation at room temperature, protected from light. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Cell Culture: Plate adherent cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to attach and grow overnight.
-
Metabolic Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the 8-EP stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM).
-
Remove the old medium from the cells and replace it with the 8-EP containing medium.
-
Incubate the cells for the desired period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Fixation:
-
Remove the labeling medium and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
Note: Prepare the click reaction cocktail immediately before use.
-
Prepare Stock Solutions:
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide) at 10 mM in DMSO.
-
Copper (II) Sulfate (CuSO4) at 100 mM in deionized water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar Cu(I)-stabilizing ligand at 100 mM in deionized water.
-
Sodium Ascorbate at 500 mM in deionized water (prepare fresh).
-
-
Prepare Click Reaction Cocktail (per coverslip/well):
-
In a microcentrifuge tube, combine the following in order:
-
PBS: 85 µL
-
Fluorescent Azide Probe (10 mM stock): 1 µL (final concentration 10 µM)
-
CuSO4 (100 mM stock): 2 µL (final concentration 2 mM)
-
THPTA (100 mM stock): 10 µL (final concentration 10 mM)
-
-
Vortex briefly to mix.
-
Add 2 µL of fresh Sodium Ascorbate (500 mM stock) to initiate the reaction (final concentration 10 mM). Vortex immediately.
-
-
Click Reaction:
-
Remove the final PBS wash from the permeabilized cells.
-
Add the click reaction cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342. Incubate with the dye solution for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslip in deionized water.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and any counterstains.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for 8-EP labeling and imaging.
Metabolic Incorporation Pathway
Caption: Proposed metabolic pathway for 8-EP incorporation into RNA.
References
Application Notes and Protocols for 8-Ethynyl-9H-purine in High-Throughput Screening Assays
Purine analogues are of significant interest in pharmaceutical research due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets.[1] Modifications to the purine core, such as the introduction of an ethynyl group at the 8-position, can confer novel properties and target specificities. The ethynyl group, in particular, is a versatile functional group that can participate in "click chemistry" reactions, making it a valuable tool for chemical biology and drug discovery for applications such as target identification and validation.
Although specific HTS data for 8-Ethynyl-9H-purine is unavailable, this document provides a generalized framework and hypothetical protocols based on the common applications of similar purine derivatives and the functional utility of the ethynyl group. This information is intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this compound in HTS assays.
I. Potential Applications of this compound in HTS
Given the chemical nature of the purine scaffold and the presence of a reactive ethynyl group, this compound could be employed in several HTS applications:
-
Target-Based Screening: As a purine analog, this compound could be screened against a variety of enzyme targets that utilize purines as substrates or cofactors. Kinases, in particular, are a major class of enzymes targeted by purine derivatives.
-
Phenotypic Screening: The compound could be used in cell-based phenotypic screens to identify molecules that induce a specific cellular phenotype. The ethynyl group can then be used in subsequent target deconvolution studies.
-
Fragment-Based Screening: The relatively small size of this compound makes it a suitable candidate for fragment-based drug discovery (FBDD) campaigns.
-
Chemical Probe Development: The ethynyl group allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling its use as a chemical probe for target engagement and localization studies.
II. Hypothetical High-Throughput Screening Protocols
The following are generalized protocols that could be adapted for screening this compound against a specific target class, such as protein kinases.
A. Kinase Inhibition Assay (Biochemical HTS)
This protocol describes a generic, in vitro kinase assay to identify inhibitors of a specific protein kinase.
Objective: To identify and quantify the inhibitory activity of this compound against a target kinase.
Materials:
-
This compound (test compound)
-
Target Protein Kinase
-
Kinase Substrate (e.g., a specific peptide)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
Plate reader compatible with the chosen detection chemistry
Experimental Workflow:
Caption: Workflow for a biochemical kinase inhibition HTS assay.
Protocol Steps:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration gradient.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include positive (no enzyme) and negative (vehicle control) wells.
-
Reagent Addition: Add the target kinase and its specific substrate to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP).
-
Data Acquisition: Read the plate using a plate reader that measures the appropriate output (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Hypothetical Quantitative Data:
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase A | 5.2 |
| Kinase B | > 100 | |
| Kinase C | 12.8 | |
| Staurosporine (Control) | Kinase A | 0.015 |
B. Target Engagement Assay using Click Chemistry
This protocol outlines a cell-based assay to confirm that this compound engages its intracellular target.
Objective: To visualize and quantify the engagement of this compound with its target protein within a cellular context.
Materials:
-
This compound
-
Cell line expressing the target of interest
-
Cell culture medium and reagents
-
Azide-functionalized reporter tag (e.g., Azide-Fluor 488)
-
Click chemistry reaction buffer (containing copper(I) catalyst and ligands)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or high-content imaging system
Experimental Workflow:
References
Troubleshooting & Optimization
How to troubleshoot low incorporation efficiency of 8-Ethynyl-9h-purine
Welcome to the technical support center for 8-Ethynyl-9h-purine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome challenges related to low incorporation efficiency of this purine analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic purine analog that contains a terminal alkyne group. This bioorthogonal handle allows for its incorporation into newly synthesized DNA in living cells. Following incorporation, the ethynyl group can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," enabling the visualization and analysis of DNA replication.
Q2: How is this compound incorporated into DNA?
Cells utilize purine salvage pathways to incorporate this compound into their DNA.[1] It is believed to be converted into its corresponding deoxyribonucleoside triphosphate, which can then be used by DNA polymerases during DNA replication. The efficiency of this process can be influenced by the cell's metabolic state and the activity of its purine salvage pathway enzymes.[1]
Q3: What are the key steps for a successful this compound labeling experiment?
A successful experiment involves three main stages:
-
Metabolic Labeling: Incubating cells with an optimized concentration of this compound for a specific duration to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Preparing the cells for the click chemistry reaction.
-
Click Chemistry Reaction: Detecting the incorporated this compound using a fluorescently labeled azide probe.
Q4: Can this compound be toxic to cells?
Like many nucleoside analogs, high concentrations of this compound can be cytotoxic.[2] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. This is typically achieved by performing a dose-response experiment and assessing cell viability using methods like the MTT assay.
Q5: What are the critical parameters for the click chemistry reaction?
The success of the click chemistry reaction depends on several factors, including the concentrations of the copper(I) catalyst, a stabilizing ligand (like TBTA or THPTA), a reducing agent (such as sodium ascorbate), and the azide--tagged detection reagent.[3][4][5] Using a water-soluble ligand like THPTA can improve biocompatibility and reaction efficiency in aqueous environments.[3][4]
Troubleshooting Guides
Low incorporation efficiency of this compound can be a significant hurdle. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal | Metabolic Labeling Issues: - Suboptimal concentration of this compound. - Insufficient incubation time. - Low rate of DNA synthesis in the cells. - Cell line has low activity of purine salvage pathway enzymes. - Degradation of this compound in the culture medium. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM). - Optimize the incubation time based on the cell cycle length of your cell line. - Synchronize cells to enrich for the S-phase population. - Consider using a different cell line with a known active purine salvage pathway. - Prepare fresh stock solutions of this compound and minimize its time in culture medium before use. |
| Click Chemistry Reaction Failure: - Inactive copper(I) catalyst. - Insufficient concentration of reagents. - Quenching of the fluorescent signal. | - Prepare fresh solutions of copper sulfate and the reducing agent (sodium ascorbate). - Ensure the correct concentrations of all click chemistry reagents are used. - Protect samples from light after adding the fluorescent azide. | |
| High background signal | Non-specific binding of the detection reagent. Precipitation of the click reaction components. | - Increase the number of washing steps after the click reaction. - Ensure all click chemistry reagents are fully dissolved before adding them to the cells. |
| High cell death/toxicity | This compound concentration is too high. Toxicity from the copper catalyst. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration of this compound. - Reduce the concentration of copper sulfate or use a copper-chelating ligand like THPTA to minimize copper-induced toxicity.[3][4] |
| Inconsistent results | Variations in cell density. Inconsistent incubation times or reagent concentrations. | - Ensure consistent cell seeding density for all experiments. - Use a standardized and well-documented protocol for all steps. |
Experimental Protocols
Disclaimer: The following protocols are generalized based on methodologies for similar purine analogs due to a lack of specific published protocols for this compound. Researchers should empirically optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Optimizing this compound Concentration for Metabolic Labeling
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Dose-Response Setup: Prepare a serial dilution of this compound in complete cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a period equivalent to one to two cell cycles (e.g., 24-48 hours).
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the highest concentration that does not significantly impact cell viability. This concentration can be used for subsequent labeling experiments.
Protocol 2: Metabolic Labeling and Click Chemistry Detection
-
Metabolic Labeling:
-
Seed cells on coverslips in a 24-well plate.
-
Incubate the cells with the optimized, non-toxic concentration of this compound for the desired labeling period.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
435 µL of PBS
-
10 µL of a 10 mM fluorescent azide stock solution (e.g., Alexa Fluor 488 Azide)
-
10 µL of a 50 mM CuSO₄ stock solution
-
20 µL of a 50 mM THPTA ligand stock solution
-
25 µL of a 100 mM sodium ascorbate stock solution (freshly prepared)
-
-
Add the click reaction cocktail to each coverslip and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
References
- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the concentration of 8-Ethynyl-9h-purine to reduce cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 8-Ethynyl-9h-purine in their experiments. The information is tailored for scientists and drug development professionals to help optimize experimental conditions and mitigate cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for purine analogs like this compound?
Purine analogs, as a class of compounds, typically function as antimetabolites.[1] They structurally mimic endogenous purines (adenine and guanine) and can interfere with nucleic acid synthesis and other essential cellular processes. This interference can lead to the inhibition of DNA and RNA synthesis, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells.[1] The ethynyl group at the 8th position of the purine ring is a modification that can confer cytotoxic activity.
Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What are the possible reasons?
High cytotoxicity at low concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly susceptible to the effects of this compound.
-
Compound Stability: The compound may be degrading in your culture medium into a more toxic substance.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.
-
Experimental Error: Inaccurate serial dilutions or errors in cell seeding density can lead to seemingly high cytotoxicity.
Q3: How can I determine the optimal, non-toxic concentration range for my experiments?
A dose-response experiment is crucial for determining the optimal concentration range. This typically involves treating your cells with a serial dilution of this compound and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). The results will allow you to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration for your specific cell line and experimental goals.
Q4: Are there any known signaling pathways affected by 8-substituted purine analogs?
While the specific pathways for this compound are not yet fully elucidated, purine analogs are known to influence pathways involved in cell cycle regulation, DNA damage response, and apoptosis. They can activate caspases, key mediators of apoptosis, and may modulate the activity of cyclin-dependent kinases (CDKs) that control cell cycle progression.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Control (Vehicle-Treated) Group
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to confirm. |
| Contamination | Check for microbial contamination in your cell culture and reagents. |
| Cell Culture Conditions | Verify that the incubator CO2, temperature, and humidity levels are optimal for your cell line. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, this compound) for a set of experiments to minimize variability. |
| Incubation Time | Maintain a consistent incubation time for all experiments. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines
The following table is an example of how to present cytotoxicity data obtained from an MTT assay after 72 hours of treatment.
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | 25.5 ± 2.3 |
| A549 (Lung Cancer) | 8.9 ± 1.1 |
| HEK293 (Normal Kidney) | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
Methods for reducing background fluorescence in 8-Ethynyl-9h-purine imaging
Welcome to the technical support center for 8-Ethynyl-9h-purine imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during metabolic labeling and fluorescence imaging experiments using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for imaging?
This compound is a synthetic analog of purine, a fundamental component of nucleic acids. The ethynyl group on this molecule serves as a bioorthogonal handle. When introduced to cells, it is metabolized and incorporated into newly synthesized DNA and RNA. The incorporated ethynyl group can then be specifically detected through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with a fluorescently labeled azide probe. This allows for the visualization of cellular proliferation and transcriptional activity.
Q2: What is the metabolic pathway for this compound incorporation?
This compound is expected to enter the purine salvage pathway. In this pathway, purine bases are converted into nucleotides. It is likely that this compound is converted to its corresponding nucleotide triphosphate and then incorporated into DNA and RNA by polymerases.
Q3: What are the primary sources of background fluorescence in this compound imaging?
High background fluorescence can originate from several sources:
-
Unreacted Fluorescent Azide: Excess azide probe that has not been washed away.
-
Nonspecific Binding: The fluorescent azide may bind nonspecifically to cellular components.
-
Autofluorescence: Endogenous cellular components, such as NADH and flavins, can emit their own fluorescence.
-
Copper Catalyst Issues: Suboptimal copper catalyst preparation can lead to the formation of fluorescent aggregates or contribute to background signal.
Troubleshooting Guide
High background fluorescence is a common issue that can obscure the specific signal from this compound incorporation. The following guide provides systematic steps to identify and mitigate the sources of background noise.
Issue 1: High Background Across the Entire Sample
This is often due to an excess of unbound fluorescent azide or issues with the click chemistry reaction itself.
| Potential Cause | Recommended Solution |
| Inefficient removal of unbound fluorescent azide. | Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) for washing. |
| High concentration of fluorescent azide. | Titrate the concentration of the fluorescent azide to find the optimal balance between signal and background. Start with the manufacturer's recommended concentration and perform a dilution series. |
| Suboptimal click reaction conditions. | Ensure all click chemistry reagents are fresh and properly stored. Optimize the concentrations of copper sulfate, a reducing agent (like sodium ascorbate), and a copper-chelating ligand (such as THPTA or TBTA).[1][2][3] |
| Precipitation of click reagents. | Prepare fresh solutions of all click chemistry components. Ensure the copper sulfate and ligand are pre-mixed before adding to the reaction mixture.[2] |
Issue 2: Punctate or Speckled Background
This type of background can be caused by aggregates of the fluorescent probe or catalyst.
| Potential Cause | Recommended Solution |
| Aggregation of the fluorescent azide. | Centrifuge the fluorescent azide solution at high speed before use to pellet any aggregates. |
| Formation of copper aggregates. | Ensure the copper ligand is used at the correct concentration to prevent copper precipitation. Prepare the click reaction cocktail immediately before use. |
Issue 3: High Background in Specific Cellular Compartments (Off-Target Labeling)
This may indicate nonspecific binding of the probe or metabolic incorporation into unintended biomolecules.
| Potential Cause | Recommended Solution |
| Nonspecific binding of the azide probe. | Include a blocking step before the click reaction. Common blocking agents include bovine serum albumin (BSA) or fish gelatin. |
| Hydrophobic interactions of the fluorescent dye. | Choose a more hydrophilic fluorescent dye for the azide probe to minimize nonspecific binding. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
-
Cell Seeding: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Metabolic Labeling: Add this compound to the cell culture medium at a final concentration of 10-50 µM. The optimal concentration may vary depending on the cell type and experimental goals.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions.
-
Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. The following is an example for a 1 mL reaction volume.
| Component | Stock Concentration | Volume for 1 mL | Final Concentration |
| Fluorescent Azide | 10 mM in DMSO | 1 µL | 10 µM |
| Copper(II) Sulfate (CuSO4) | 100 mM in H2O | 10 µL | 1 mM |
| THPTA Ligand | 50 mM in H2O | 20 µL | 1 mM |
| Sodium Ascorbate | 500 mM in H2O | 10 µL | 5 mM |
| PBS | to 1 mL |
Note: Always add the sodium ascorbate last to initiate the reaction.[2]
-
Click Reaction:
-
Remove the wash buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Perform a final wash with PBS.
-
-
Imaging: Mount the sample in an appropriate imaging medium and proceed with fluorescence microscopy.
Visualizations
References
Assessing and minimizing the cytotoxic effects of 8-Ethynyl-9h-purine
Technical Support Center: 8-Ethynyl-9H-purine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The information is designed to help assess and minimize cytotoxic effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: As a purine analog, this compound is anticipated to interfere with nucleic acid synthesis and cellular metabolism. Purine analogues can be incorporated into DNA and RNA, leading to chain termination and apoptosis.[1] They can also inhibit enzymes involved in purine metabolism, disrupting the cellular energy balance.[2][3]
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: It is crucial to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) value in your specific cell line. This will help you select a concentration that induces the desired effect without causing excessive, non-specific cytotoxicity. A typical starting point for a new purine analog could range from nanomolar to micromolar concentrations.
Q3: What are the best practices for storing and handling this compound?
A3: this compound should be stored as a solid, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Q4: Can this compound affect non-cancerous cells?
A4: Yes, like many chemotherapeutic agents, purine analogs can exhibit cytotoxicity in healthy, non-cancerous cells, particularly those with high proliferation rates. It is recommended to test the compound on a non-cancerous control cell line to assess its selectivity and potential for off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and check for even cell distribution across the plate. |
| Compound Precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration. |
| Inconsistent Incubation Time | Adhere strictly to the predetermined incubation times for compound treatment and assay development. |
| Edge Effects on Assay Plate | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS. |
Issue 2: Unexpectedly Low Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Ensure proper storage conditions are maintained. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to purine analogs. Consider using a different cell line or a combination therapy approach. |
| Incorrect Assay Choice | The selected cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by the compound. Try an alternative assay (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH). |
| Suboptimal Compound Concentration | The concentrations tested may be too low. Perform a broader dose-response curve, extending to higher concentrations. |
Issue 3: Discrepancies Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Different Cellular Mechanisms Measured | Different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity vs. apoptosis). This is an expected outcome and provides more comprehensive information on the compound's mechanism of action. |
| Timing of Assay Measurement | The kinetics of different cell death pathways can vary. For example, apoptosis may be an earlier event than loss of membrane integrity. Perform a time-course experiment to determine the optimal endpoint for each assay. |
| Interference with Assay Chemistry | The compound may directly interfere with the assay reagents. Run a cell-free control with the compound and assay reagents to check for any direct chemical interactions. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]
Materials:
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
Materials:
-
96-well cell culture plates
-
This compound
-
LDH assay kit (commercially available)
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired time.
-
Prepare a maximum LDH release control by adding a lysis solution (provided in the kit) to a set of untreated wells 30 minutes before the end of the incubation.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This is a luminescent assay that measures the activity of caspases 3 and 7, key executioners of apoptosis.[6]
Materials:
-
96-well white-walled cell culture plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with this compound for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Quantitative Data Summary
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| Huh7 | Liver Cancer | 5.2 |
| HCT116 | Colon Cancer | 8.9 |
| MCF7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 7.1 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Comparison of Cytotoxicity Assay Results for this compound (10 µM, 48h)
| Assay | Endpoint Measured | Result (% of Control) |
| MTT | Metabolic Activity | 45% |
| LDH Release | Membrane Integrity | 60% |
| Caspase 3/7 Activity | Apoptosis | 250% |
Note: These are hypothetical values for illustrative purposes.
Visualizations
Caption: General experimental workflow for assessing cytotoxicity.
Caption: A potential apoptotic signaling pathway induced by purine analogs.
Caption: A simplified troubleshooting decision tree.
References
- 1. Mechanism of action of purine analogues in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
Improving the signal-to-noise ratio for 8-Ethynyl-9h-purine detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio during the detection of 8-Ethynyl-9h-purine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
The most common method for detecting this compound is through a bioorthogonal reaction known as "click chemistry," specifically the azide-alkyne cycloaddition. This can be performed using two main approaches:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to covalently link the ethynyl group on the purine to an azide-modified reporter molecule (e.g., a fluorophore or biotin). It is known for its high reaction rates and efficiency.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free method that uses a strained cyclooctyne reagent that reacts spontaneously with the azide-modified reporter. This approach is particularly advantageous for live-cell imaging due to the absence of cytotoxic copper catalysts.[1][2][]
Q2: What are the common causes of a low signal-to-noise ratio in this compound detection?
A low signal-to-noise ratio can be attributed to several factors:
-
High Background Fluorescence: This can originate from non-specific binding of the fluorescent azide probe to cellular components or the substrate.[4][5][6] Autofluorescence of the biological sample itself can also contribute.
-
Low Signal Intensity: This may result from inefficient click reaction conditions, degradation of the this compound, or insufficient incorporation of the alkyne-modified purine into the target biomolecule.
-
Copper Catalyst Issues (CuAAC): In CuAAC, the copper(I) catalyst can be toxic to cells, leading to compromised sample integrity and reduced signal.[7][8][9][10] The catalyst can also be deactivated by cellular components.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of the alkyne, azide, catalyst, or ligands can lead to poor reaction efficiency.
Q3: How can I reduce non-specific binding of my fluorescent azide probe?
Reducing non-specific binding is crucial for improving the signal-to-noise ratio. Here are several strategies:
-
Blocking: Before adding the click chemistry reagents, incubate the sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[4][11]
-
Washing Steps: Increase the number and duration of washing steps after the click reaction to remove unbound fluorescent probes.[5][12] Using a mild detergent, such as Tween-20, in the wash buffer can also be effective.[6]
-
Optimize Probe Concentration: Titrate the concentration of the fluorescent azide to find the lowest effective concentration that still provides a strong specific signal.[12][13]
-
Choice of Fluorophore: Some fluorophores are inherently "stickier" than others. If high background persists, consider switching to a different fluorescent dye.
-
Solvent Considerations: For in vitro assays, the choice of solvent can influence non-specific binding. The use of aqueous buffers with additives like DMSO or DMF can help to solubilize reagents and reduce non-specific interactions.[14][15][16]
Q4: What are the advantages of using copper-chelating ligands in CuAAC?
Copper-chelating ligands, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), offer several benefits:
-
Protect the Copper(I) Catalyst: These ligands stabilize the Cu(I) oxidation state, which is essential for the reaction, and protect it from oxidation to the inactive Cu(II) state.[17]
-
Reduce Copper-Induced Toxicity: By chelating the copper ions, these ligands can significantly reduce their toxicity in live-cell imaging experiments.[7][8][10][18]
-
Enhance Reaction Rate: Ligands can accelerate the CuAAC reaction, allowing for the use of lower copper concentrations, which further minimizes toxicity.[7]
Troubleshooting Guides
Problem 1: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of the azide probe | - Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes before the click reaction.[4][11]- Increase the number and duration of washes post-reaction. Use a buffer containing a mild detergent (e.g., 0.1% Tween-20).[6]- Titrate the concentration of the fluorescent azide probe to the lowest effective concentration.[12][13] |
| Autofluorescence of the sample | - Image a control sample that has not been treated with the fluorescent probe to assess the level of autofluorescence.- If autofluorescence is high, consider using a fluorophore with excitation and emission wavelengths in the red or far-red spectrum, where cellular autofluorescence is typically lower.[13] |
| Precipitation of click reagents | - Ensure all reagents are fully dissolved before adding them to the reaction mixture. Sonication can aid in dissolving reagents.- If using a solvent system, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your sample and does not cause precipitation. |
Problem 2: Low or No Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient CuAAC Reaction | - Prepare fresh reagents: The sodium ascorbate reducing agent is particularly prone to oxidation and should be prepared fresh for each experiment.[17]- Optimize reagent concentrations: Systematically vary the concentrations of CuSO₄, sodium ascorbate, and the copper ligand. A common starting point is a 1:5 ratio of CuSO₄ to ligand.[19][20]- Degas solutions: Oxygen can oxidize the Cu(I) catalyst. Degassing the reaction buffer can improve reaction efficiency.[21] |
| Inefficient SPAAC Reaction | - Increase incubation time and temperature: SPAAC reactions are generally slower than CuAAC. Increasing the incubation time (e.g., overnight) or temperature (e.g., 37°C) can improve the yield.[1]- Choose a more reactive cyclooctyne: Different strained alkynes (e.g., DBCO, BCN) have different reaction kinetics. Consider switching to a more reactive derivative if the signal is low.[2] |
| Degradation of this compound | - Ensure proper storage of the this compound stock solution (e.g., at -20°C or -80°C, protected from light).- Minimize freeze-thaw cycles. |
| Insufficient incorporation of this compound | - Optimize the concentration and incubation time for labeling the target biomolecule with this compound. |
| Impure this compound | - Impurities in the alkyne-modified purine can interfere with the click reaction. Consider purifying the compound before use, for example, by HPLC.[22][23] |
Problem 3: Cell Death or Altered Morphology (Live-Cell Imaging)
| Potential Cause | Troubleshooting Steps |
| Copper Toxicity (CuAAC) | - Use a copper-chelating ligand: Ligands like THPTA or BTTAA can significantly reduce copper toxicity.[7][10]- Lower the copper concentration: With an effective ligand, the copper concentration can often be reduced to the low micromolar range (e.g., 10-50 µM) without significantly compromising the reaction rate.[7]- Reduce incubation time: Optimize the reaction time to be as short as possible while still achieving a sufficient signal.- Consider a copper-free alternative: If copper toxicity remains an issue, switch to a SPAAC-based detection method.[1][2][] |
| Solvent Toxicity | - If using a co-solvent like DMSO, ensure the final concentration is below the toxic threshold for your cell type (typically <0.5%). |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Samples
This protocol is optimized for fluorescently labeling this compound in fixed cells or other biological samples.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click reaction buffer (e.g., PBS, pH 7.4)
-
Fluorescent azide probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
This compound labeled sample
Procedure:
-
Sample Preparation: Fix and permeabilize your sample according to your standard protocol.
-
Blocking: Incubate the sample in blocking buffer for 30-60 minutes at room temperature.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 500 µL final volume, add the components in the following order:
-
435 µL Click reaction buffer
-
5 µL Fluorescent azide probe (e.g., from a 5 mM stock for a final concentration of 50 µM)
-
2.5 µL CuSO₄ stock solution (final concentration: 100 µM)
-
12.5 µL THPTA stock solution (final concentration: 2.5 mM; 5:1 ligand to copper ratio)
-
25 µL Sodium ascorbate stock solution (final concentration: 5 mM)
-
Vortex briefly to mix.
-
-
Labeling: Remove the blocking buffer from the sample and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the sample three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Imaging: Proceed with your imaging protocol.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is designed for the copper-free detection of this compound in living cells.
Materials:
-
Cell culture medium
-
PBS
-
Cyclooctyne-modified fluorescent probe (e.g., DBCO-488)
-
This compound labeled live cells
Procedure:
-
Cell Preparation: Culture and label your cells with this compound according to your experimental design.
-
Prepare Labeling Solution: Dilute the cyclooctyne-modified fluorescent probe in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Labeling: Remove the medium from the cells and add the labeling solution. Incubate for 1-2 hours at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS or cell culture medium.
-
Imaging: Image the live cells immediately in an appropriate imaging buffer.
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for this compound Detection
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (Copper-free)[1][2][] |
| Reaction Rate | Very fast (minutes to 1 hour) | Slower (1-2 hours or longer) |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands.[7][8][9][10] | Highly biocompatible, ideal for live-cell imaging.[1][2][] |
| Signal Intensity | Generally higher due to faster kinetics. | Can be lower, may require longer incubation or higher probe concentration. |
| Potential for Non-specific Binding | Can occur with some azide probes. | Cyclooctyne probes can sometimes react with thiols, though this is generally a slower reaction. |
| Primary Application | Fixed samples, in vitro assays, and optimized live-cell applications with low copper concentrations. | Live-cell and in vivo imaging. |
Visualizations
Caption: Experimental workflow for CuAAC and SPAAC detection of this compound.
Caption: Troubleshooting flowchart for low signal-to-noise ratio.
Caption: Decision-making guide for choosing between CuAAC and SPAAC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Click chemistry with copper -- a biocompatible version | EurekAlert! [eurekalert.org]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. interchim.fr [interchim.fr]
- 22. Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03112D [pubs.rsc.org]
- 23. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
Common challenges and solutions in 8-Ethynyl-9h-purine labeling experiments
Welcome to the technical support center for 8-Ethynyl-9h-purine labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in labeling experiments?
This compound is a synthetic analog of purine, a fundamental component of nucleic acids. It contains an ethynyl group, which is a small, bioorthogonal handle. This ethynyl group allows the molecule to be incorporated into newly synthesized DNA and RNA during cellular metabolic processes. Following incorporation, the ethynyl group can be detected through a highly specific and efficient chemical reaction known as "click chemistry." This enables the visualization and quantification of nascent nucleic acid synthesis in cells and tissues.
Q2: What is "click chemistry" in the context of this compound labeling?
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a reaction used to attach a detection molecule to the ethynyl group of the incorporated this compound.[1][2] An azide-containing fluorescent dye or biotin molecule is "clicked" onto the alkyne (the ethynyl group) of the purine analog. This reaction is highly specific, rapid, and can be performed under biocompatible conditions, making it ideal for labeling biomolecules within complex biological samples.[1][2]
Q3: What are the advantages of using this compound over other nucleoside analogs like BrdU or EdU?
While BrdU (bromodeoxyuridine) and EdU (ethynyldeoxyuridine) are widely used for labeling DNA synthesis, this compound offers the advantage of labeling both DNA and RNA, as it is a purine analog. This can provide a more comprehensive picture of nucleic acid metabolism. Similar to EdU, its detection via click chemistry does not require the harsh DNA denaturation steps needed for BrdU antibody detection, which can preserve cellular morphology and antigenicity for co-staining experiments.
Q4: Can this compound be toxic to cells?
As with any nucleoside analog, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure. The toxicity is cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal concentration that provides a good signal-to-noise ratio without significantly affecting cell viability or proliferation.
Troubleshooting Guides
This section provides solutions to common challenges encountered during this compound labeling experiments.
Low or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Labeling Time or Concentration | Optimize the concentration of this compound and the incubation time. Start with a concentration range of 10-50 µM and a time course of 1-4 hours. Highly proliferative cells may require shorter incubation times. |
| Inefficient Click Reaction | Ensure all click chemistry reagents are fresh and properly prepared. The copper(I) catalyst is prone to oxidation; use a freshly prepared solution of copper(II) sulfate with a reducing agent like sodium ascorbate. Ensure the pH of the reaction buffer is optimal (typically around 7.5-8.5). |
| Low Rate of Nucleic Acid Synthesis | Confirm that the cells are actively proliferating or transcribing. Use a positive control with a known high rate of nucleic acid synthesis. For studies on non-proliferating cells, expect a lower signal from RNA synthesis. |
| Cell Permeabilization Issues | Ensure complete permeabilization of the cells to allow entry of the click chemistry reagents. For cytoplasmic RNA, a mild detergent like Triton X-100 is usually sufficient. For nuclear DNA/RNA, ensure the nuclear membrane is also permeabilized. |
| Incorrect Imaging Settings | Optimize microscope settings, including laser power, exposure time, and gain, to detect the fluorescent signal. Ensure the correct filter sets are being used for the specific fluorophore. |
High Background Signal
| Potential Cause | Recommended Solution |
| Excess this compound | Thoroughly wash the cells with PBS after the labeling step to remove any unincorporated analog. |
| Non-specific Binding of Click Reagents | Reduce the concentration of the fluorescent azide. Include a "no-click" control (cells labeled with this compound but without the click reaction) to assess the level of non-specific dye binding. |
| Copper(I) Catalyst Issues | High concentrations of the copper catalyst can sometimes lead to background fluorescence. Optimize the copper concentration. Consider using a copper-chelating ligand to stabilize the Cu(I) and reduce non-specific reactions. |
| Autofluorescence | Include an unlabeled, no-click control to determine the level of natural cellular autofluorescence. If high, consider using a fluorophore in a different spectral range or employing autofluorescence quenching techniques. |
| Thiol Interference | Thiol residues in cellular proteins can sometimes react with the alkyne group. Pre-treatment with a low concentration of hydrogen peroxide can help to mitigate this interference.[1] |
Cell Death or Altered Morphology
| Potential Cause | Recommended Solution |
| This compound Toxicity | Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound for your specific cell type and experimental duration. |
| Copper Catalyst Toxicity | The copper(I) catalyst used in the click reaction can be toxic to cells. Minimize the incubation time and concentration of the copper catalyst. For live-cell imaging applications, consider using copper-free click chemistry methods. |
| Harsh Fixation or Permeabilization | Optimize fixation and permeabilization protocols. Over-fixation or harsh detergents can damage cell structure. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
-
Cell Culture: Plate cells on a suitable substrate (e.g., glass coverslips) and culture to the desired confluency.
-
Labeling: Add this compound to the culture medium at a final concentration of 20-50 µM. Incubate for 1-4 hours under normal cell culture conditions.
-
Fixation: Wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail. For a typical reaction, mix:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide) to a final concentration of 1-5 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 10 mM (prepare fresh).
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature in the dark.
-
-
Washing and Staining: Wash the cells three times with PBS. If desired, counterstain with a nuclear stain like DAPI.
-
Imaging: Mount the coverslips and visualize using fluorescence microscopy.
Protocol 2: Mass Spectrometry Analysis of this compound Labeled RNA
-
Labeling and RNA Extraction: Label cells with this compound as described above. Extract total RNA using a standard method (e.g., TRIzol).
-
Click-Biotinylation: Perform a click reaction on the extracted RNA using an azide-functionalized biotin probe.
-
Enrichment: Use streptavidin-coated magnetic beads to enrich for the biotinylated, this compound-labeled RNA.
-
Digestion: Digest the enriched RNA into smaller fragments using an RNase (e.g., RNase T1).
-
LC-MS/MS Analysis: Analyze the resulting RNA fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of this compound.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Simplified overview of purine metabolism and this compound incorporation.
References
Optimization of incubation times for pulse-chase experiments with 8-Ethynyl-9h-purine
Welcome to the technical support center for pulse-chase experiments using 8-Ethynyl-9h-purine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in pulse-chase experiments?
This compound is a synthetic analog of purine, a fundamental component of nucleic acids. Its key feature is an ethynyl group, which contains a reactive alkyne. In a pulse-chase experiment, cells are first "pulsed" with this compound for a specific duration, during which it is incorporated into newly synthesized RNA via the cell's metabolic pathways. This is followed by a "chase" with a large excess of natural, unlabeled purines, which prevents further incorporation of the ethynyl-purine. By tracking the labeled RNA over time, researchers can study the dynamics of RNA synthesis, processing, and degradation. The ethynyl group allows for sensitive and specific detection through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".
Q2: How is this compound incorporated into RNA?
This compound is primarily incorporated into RNA through the purine salvage pathway.[1][2] This pathway recycles purine bases from the breakdown of nucleic acids or from extracellular sources to synthesize new nucleotides. Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) can recognize this compound as a substrate and convert it into the corresponding nucleotide triphosphate. This modified nucleotide is then used by RNA polymerases for transcription.
Q3: What is the optimal concentration of this compound for labeling?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. A starting point for optimization can be inferred from similar ethynyl-modified nucleosides. For instance, studies using 5-ethynyl uridine (EU) or 2-ethynyl adenosine (EA) have used concentrations around 0.5 mM.[3] It is crucial to perform a dose-response experiment to find a concentration that provides a robust signal without inducing cytotoxicity.
Q4: How do I determine the optimal pulse and chase times?
The optimal pulse and chase times depend on the specific biological question and the turnover rate of the RNA species of interest.
-
Pulse Time: For studying rapid RNA synthesis, a short pulse of 15-60 minutes may be sufficient.[4] To label a larger proportion of the transcriptome, a longer pulse of up to 24 hours can be used.[5]
-
Chase Time: The chase duration should be tailored to the expected half-life of the RNA. A time course experiment with multiple chase points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) is recommended to accurately determine RNA decay rates.
Q5: What detection methods can be used for this compound?
The ethynyl group on this compound allows for detection using "click chemistry".[6] This involves a reaction with an azide-containing fluorescent dye or biotin. This method is highly specific and sensitive. The small size of the azide probe allows for efficient detection with minimal disruption to cellular structures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Suboptimal concentration of this compound: The concentration may be too low for efficient incorporation. 2. Cytotoxicity: The concentration of this compound may be too high, leading to cell death and reduced RNA synthesis. 3. Inefficient "click" reaction: The reagents for the click chemistry detection may be degraded or used at incorrect concentrations. 4. RNA degradation: RNA may be degrading during sample processing. | 1. Optimize concentration: Perform a dose-response experiment (e.g., 0.1 mM to 1 mM) to determine the optimal concentration for your cell type. 2. Assess cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with the dose-response experiment. 3. Prepare fresh reagents: Use freshly prepared click chemistry reagents, especially the copper(II) sulfate and the reducing agent (e.g., sodium ascorbate). Ensure the correct final concentrations are used. 4. Use RNase inhibitors: Include RNase inhibitors in all buffers during cell lysis and subsequent steps. |
| High Background Signal | 1. Incomplete removal of unincorporated this compound: Residual label can lead to non-specific signal. 2. Non-specific binding of the detection reagent: The fluorescent azide or biotin-azide may be binding non-specifically to cellular components. | 1. Thorough washing: Ensure cells are washed thoroughly with PBS or media after the pulse and chase steps. 2. Include blocking steps: Use a blocking agent like bovine serum albumin (BSA) before adding the click chemistry reaction cocktail. |
| Inconsistent Results | 1. Variability in cell health and density: Differences in cell culture conditions can affect metabolic activity. 2. Inconsistent timing of pulse and chase: Precise timing is critical for reproducible results. | 1. Standardize cell culture: Use cells at a consistent passage number and confluency. Ensure consistent media and incubation conditions. 2. Maintain a strict time course: Use a timer and process samples consistently at each time point. |
Experimental Protocols
I. Optimization of this compound Concentration
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell type.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection kit (containing copper(II) sulfate, a reducing agent, and a fluorescent azide)
-
Cell viability assay kit (e.g., MTT or similar)
Procedure:
-
Cell Plating: Plate cells at a consistent density in a multi-well plate suitable for imaging and a separate plate for the viability assay. Allow cells to adhere and grow overnight.
-
Dose-Response: Prepare a serial dilution of this compound in complete medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.2, 0.5, 1, 2 mM).
-
Labeling: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for a fixed period (e.g., 2-4 hours).
-
Cell Viability Assay: At the end of the incubation, perform the cell viability assay on the parallel plate according to the manufacturer's instructions.
-
Fixation and Permeabilization: For the imaging plate, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.5% Triton X-100 for 20 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent azide.
-
Analysis: Determine the highest concentration of this compound that does not significantly reduce cell viability. From the imaging data, select the concentration that provides a strong, specific signal with low background.
II. Pulse-Chase Experiment Protocol
This protocol provides a general workflow for a pulse-chase experiment to measure RNA stability.
Materials:
-
Optimized concentration of this compound
-
Chase medium (complete medium supplemented with a high concentration of unlabeled purines, e.g., 10 mM uridine and 10 mM adenosine)
-
Cell lysis buffer with RNase inhibitor
-
RNA purification kit
-
Click chemistry reagents for RNA labeling (e.g., biotin-azide)
-
Streptavidin beads for enrichment of labeled RNA
-
Reagents for downstream analysis (e.g., qRT-PCR or sequencing)
Procedure:
-
Pulse: Incubate cells with the optimized concentration of this compound in complete medium for the desired pulse duration.
-
Chase: At the end of the pulse, quickly wash the cells twice with warm PBS to remove the labeling medium. Add the pre-warmed chase medium. This is time point zero (t=0) of the chase.
-
Time Points: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Cell Lysis and RNA Extraction: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing an RNase inhibitor. Extract total RNA using a standard RNA purification kit.
-
Click Reaction with Biotin-Azide: Perform a click reaction on the purified RNA to attach a biotin tag to the incorporated this compound.
-
Enrichment of Labeled RNA: Use streptavidin-coated magnetic beads to pull down the biotinylated, newly synthesized RNA.
-
Analysis: Analyze the enriched RNA using qRT-PCR to determine the decay rate of specific transcripts or by next-generation sequencing for a transcriptome-wide analysis of RNA stability.
Visualizations
Caption: Experimental workflow for optimizing and performing pulse-chase experiments.
Caption: Incorporation of this compound via the purine salvage pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for improving the solubility of 8-Ethynyl-9h-purine in culture media
This guide provides researchers, scientists, and drug development professionals with technical support for troubleshooting issues related to the solubility of 8-Ethynyl-9h-purine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added my stock solution to the culture medium. What went wrong?
A1: This is a common issue with poorly water-soluble compounds. Precipitation upon dilution in an aqueous environment like culture media often occurs for several reasons:
-
High Final Concentration: The desired final concentration of the compound may exceed its solubility limit in the final medium composition.
-
Inadequate Mixing: Adding the stock solution directly into the medium without vigorous mixing can cause localized high concentrations, leading to precipitation before it can disperse.[1]
-
Stock Solution Concentration: A very highly concentrated stock solution can exacerbate the precipitation problem upon dilution.
-
Solvent Percentage: The final concentration of the organic solvent (like DMSO) may be too low to keep the compound dissolved in the aqueous medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For poorly water-soluble compounds like purine analogs, Dimethyl sulfoxide (DMSO) is the most common choice for preparing highly concentrated stock solutions. Ethanol can also be used.[2][3] It is crucial to create a high-concentration stock (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted to working concentrations.
Q3: What is the maximum concentration of a co-solvent like DMSO that is safe for my cells?
A3: The cytotoxicity of organic solvents is cell-type dependent. Generally, it is recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) to avoid significant cellular effects.[3] Some sensitive cell lines may even require concentrations as low as 0.1%.[3] It is always best practice to perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.
Q4: I am still observing precipitation even at low concentrations. What other techniques can I use to improve solubility?
A4: If using a co-solvent alone is insufficient, several other techniques can be employed:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules can be encapsulated, forming an "inclusion complex".[4][5] This complex is more soluble in aqueous solutions.[4][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[7][8]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[9] Purine is a weak base (pKa 2.39) and a very weak acid (pKa 8.93).[10] Adjusting the pH of the solvent may increase solubility, but care must be taken to ensure the final pH of the culture medium remains within the physiological range tolerated by the cells (typically pH 7.2-7.4).
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[7] However, surfactants can be toxic to cells, especially at concentrations above their critical micelle concentration (CMC), so their use in cell-based assays must be carefully validated.[11]
Troubleshooting Guides
Issue: Compound Precipitation in Culture Medium
This guide provides a step-by-step workflow to diagnose and solve solubility issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Purine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Preventing nucleic acid degradation during 8-Ethynyl-9h-purine labeling and detection
Welcome to the technical support center for 8-Ethynyl-9H-purine and related metabolic labeling reagents. This resource provides troubleshooting guidance and answers to frequently asked questions to help you successfully label and detect nucleic acids while maintaining their integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for nucleic acid labeling?
This compound is a synthetic analog of purine, a fundamental component of nucleic acids. It belongs to a class of molecules known as bioorthogonal chemical reporters. When introduced to cells or in vitro transcription systems, its triphosphate form can be incorporated into newly synthesized RNA by RNA polymerases in place of adenosine.[1][2] The key feature of this compound is the "ethynyl" group, which is a small, chemically inert alkyne. This alkyne serves as a handle for subsequent detection via a highly specific chemical reaction known as a "click" reaction.[3][4] This allows for the selective visualization or purification of RNA that was actively transcribed during the labeling period.[5][6]
Q2: Why is preventing RNA degradation critical during these experiments?
RNA is an inherently unstable molecule and is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in the environment.[7] The integrity of the RNA is paramount for obtaining accurate and reliable data. Degraded RNA can lead to:
-
Loss of signal in detection steps.
-
Inaccurate quantification in downstream applications like RT-qPCR.[8]
-
Biased results when analyzing RNA stability and turnover rates.[9]
Therefore, maintaining an RNase-free environment and using appropriate inhibitors is crucial throughout the labeling and detection workflow.
Q3: What is "click chemistry" and why is it used for detection?
Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yield.[10] The most common type used for detecting ethynyl-labeled nucleic acids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][4] In this reaction, the ethynyl group on the incorporated purine analog is "clicked" to a molecule containing an azide group. This azide-containing molecule can be a fluorophore for imaging, or biotin for affinity purification.[11][12] This method is highly selective, meaning the reaction only occurs between the alkyne and the azide, minimizing off-target labeling and background signal.[13]
Q4: Can the click chemistry reaction itself cause RNA degradation?
Yes, the standard CuAAC reaction conditions, particularly the use of copper(I) ions, can lead to RNA degradation.[14] Copper ions can mediate the formation of free radicals, which can cause strand breaks in nucleic acids.[14] To mitigate this, it is essential to use modified CuAAC protocols developed for working with RNA. These often include copper-coordinating ligands that stabilize the copper(I) oxidation state and minimize RNA damage.[1]
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal After Detection
| Potential Cause | Recommended Solution |
| Inefficient incorporation of this compound. | Optimize the concentration of the labeling reagent and the incubation time. Ensure cells are healthy and metabolically active. For in vitro transcription, verify the purity and concentration of the triphosphate form of the analog. |
| RNA degradation during labeling or extraction. | Use a potent RNase inhibitor cocktail during cell lysis and RNA purification.[7] Work in an RNase-free environment. Assess RNA integrity before and after the procedure using denaturing agarose gel electrophoresis.[15][16] |
| Inefficient click reaction. | Use freshly prepared click reaction reagents. Ensure the correct concentrations of copper sulfate, a reducing agent (like sodium ascorbate), and a copper ligand are used. Optimize the reaction time and temperature.[2] |
| Degradation of the fluorescent azide probe. | Store the fluorescent azide probe protected from light and moisture. Prepare fresh dilutions before use. |
| Imaging issues. | Ensure the microscope filter sets are appropriate for the excitation and emission spectra of the chosen fluorophore. |
Problem 2: High Background Signal or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess fluorescent azide probe. | Ensure thorough washing steps after the click reaction to remove any unbound probe. |
| Precipitation of the fluorescent probe. | Centrifuge the fluorescent azide solution before adding it to the click reaction mix to remove any aggregates. |
| Cellular autofluorescence. | Image an unlabeled control sample to determine the level of natural autofluorescence. If necessary, use a fluorophore in a different spectral range (e.g., far-red) to minimize interference. |
| Copper-mediated non-specific binding. | Ensure a copper-chelating wash step (e.g., with EDTA) is included after the click reaction, before imaging. |
Problem 3: Evidence of RNA Degradation (Smearing on Gel)
| Potential Cause | Recommended Solution |
| RNase contamination. | Treat all buffers, tubes, and pipette tips with an RNase decontamination solution or use certified RNase-free materials. Always wear gloves.[7] |
| Harsh RNA extraction method. | Use a gentle RNA extraction method. Avoid excessive vortexing. |
| RNA degradation during the click reaction. | Use a copper ligand in the click reaction cocktail to protect the RNA from copper-mediated damage.[1] Minimize the reaction time as much as possible. |
| Repeated freeze-thaw cycles. | Aliquot RNA samples after extraction to avoid multiple freeze-thaw cycles. Store at -80°C. |
Quantitative Data Summary
Table 1: Comparison of Commercially Available RNase Inhibitors
This table summarizes the effectiveness of various RNase inhibitors. Note that performance can vary based on the specific type of RNase and experimental conditions.
| RNase Inhibitor | Target RNases | Advantages | Limitations |
| Murine RNase Inhibitor | RNase A superfamily | Highly effective for common RNases. | Does not inhibit all RNase types (e.g., RNase T1). |
| SUPERase•In™ | RNase A, B, C, 1, T1 | Broad-spectrum inhibition. | May be less effective than targeted inhibitors under certain conditions.[7] |
| RiboLock™ | RNase A superfamily | Effective at inhibiting the most common RNases. | Similar limitations to murine inhibitor. |
| Heparin | Broad-spectrum | Cost-effective. | Can inhibit downstream enzymatic reactions (e.g., RT-PCR).[7] |
| Vanadyl Ribonucleoside Complexes | Broad-spectrum | Cost-effective. | Can inhibit downstream enzymatic reactions.[7] |
Data summarized from a comparative study on RNase inhibitors.[7]
Table 2: Effect of RNA Degradation on Quantitative PCR (qPCR) Results
This table illustrates how RNA degradation can significantly impact the quantification of gene expression. Cq (quantification cycle) values increase as RNA becomes more degraded, indicating a lower perceived amount of amplifiable template.
| Gene Transcript | Cq (Intact RNA) | Cq (Moderately Degraded RNA) | Cq (Highly Degraded RNA) |
| GAPDH | 22.1 | 25.4 | 32.5 |
| β-actin | 23.5 | 26.8 | 34.1 |
| 18S rRNA | 15.2 | 18.1 | 25.8 |
Data are illustrative, based on findings that show Cq values can increase dramatically with RNA degradation, leading to fold-change differences of up to 1,000-fold in perceived expression levels.[8]
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound Analog
This protocol is a general guideline for labeling newly synthesized RNA in cultured mammalian cells.
-
Cell Culture: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of the 8-ethynyl-purine analog (e.g., 50-200 µM). The optimal concentration should be determined empirically for each cell type.
-
Labeling: Remove the old medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the desired pulse duration (e.g., 1-4 hours) at 37°C in a CO2 incubator. The length of the incubation will depend on the specific experimental goals, such as measuring steady-state transcription or short-term RNA dynamics.[9]
-
Cell Harvesting and RNA Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells and immediately proceed with total RNA extraction using a standard protocol (e.g., Trizol or column-based kits). Crucially, add a potent RNase inhibitor to the lysis buffer.
-
RNA Quality Assessment: Before proceeding to the click reaction, assess the integrity of a small aliquot of the RNA sample using denaturing agarose gel electrophoresis (see Protocol 3).
Protocol 2: Click Chemistry for Fluorescent Detection of Labeled RNA
This protocol is for detecting ethynyl-labeled RNA in fixed cells.
-
Cell Fixation and Permeabilization: After labeling, wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash twice with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.
-
Prepare Click Reaction Cocktail: Prepare the cocktail fresh immediately before use. For a 500 µL reaction, mix the following in order:
-
395 µL PBS
-
10 µL of 20 mM Copper (II) Sulfate
-
20 µL of a copper ligand (e.g., 50 mM THPTA)
-
2.5 µL of a fluorescent azide (e.g., 2 mM stock)
-
50 µL of 100 mM Sodium Ascorbate (add last to initiate the reaction)
-
-
Click Reaction: Remove the permeabilization buffer from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS containing a mild detergent (e.g., 0.1% Tween-20).
-
Nuclear Staining (Optional): Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslip and image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Assessment of RNA Integrity by Denaturing Agarose Gel Electrophoresis
-
Gel Preparation: Prepare a 1.2% agarose gel containing a denaturant such as formaldehyde. Use an RNase-free gel box and running buffer (e.g., MOPS buffer).
-
Sample Preparation: Mix 1-3 µg of your RNA sample with an equal volume of a formaldehyde-based loading dye.
-
Denaturation: Heat the RNA-dye mixture at 65°C for 10 minutes, then immediately place on ice to prevent renaturation.
-
Electrophoresis: Load the samples onto the gel alongside an RNA ladder. Run the gel until the dye front has migrated approximately two-thirds of the way down.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the RNA bands on a UV transilluminator.
-
Interpretation: For high-quality eukaryotic total RNA, you should observe two sharp, distinct bands corresponding to the 28S and 18S ribosomal RNA (rRNA). The 28S band should be approximately twice as intense as the 18S band.[15][16] A smear below these bands indicates RNA degradation.
Visualizations
Caption: Experimental workflow for labeling and detecting newly synthesized RNA.
Caption: Troubleshooting decision tree for low signal.
Caption: Distinguishing RNA synthesis from degradation.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 9. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Check RNA Integrity | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocols · Benchling [benchling.com]
A troubleshooting guide for common issues with 8-Ethynyl-9h-purine
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 8-Ethynyl-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like many purine analogs, exhibits moderate to poor solubility in many common organic solvents. For reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective.[1] For purification and analysis, solubility may be sufficient in solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), although gentle heating may be required.[2] It is advisable to perform small-scale solubility tests before proceeding with a large-scale reaction.
Q2: How should this compound be stored to ensure its stability?
A2: As a terminal alkyne, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidative degradation and homo-coupling, especially in the presence of trace metals. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place.
Q3: Is this compound stable under acidic or basic conditions?
A3: The purine ring system contains both acidic and basic nitrogen atoms.[3] While generally stable under neutral conditions, prolonged exposure to strong acids or bases can lead to degradation. The terminal alkyne C-H bond is weakly acidic and can be deprotonated by strong bases.[4][5] This is a key step in many of its reactions, such as Sonogashira coupling. However, strong basic conditions can also promote side reactions. It is recommended to use mild bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) where possible.
Troubleshooting Common Experimental Issues
Issue 1: Poor Solubility of this compound in Reaction Solvent
| Symptom | Possible Cause | Suggested Solution |
| The compound does not fully dissolve, even with stirring. | The chosen solvent has low solvating power for the purine ring system. | 1. Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.[1] 2. Gently warm the mixture to aid dissolution, but monitor for any signs of degradation. 3. Use a co-solvent system, for example, a mixture of THF and DMF. |
| The compound precipitates out of solution during the reaction. | The reaction temperature has changed, or a product is forming that reduces the overall solubility. | 1. Increase the reaction temperature if the thermal stability of the reactants and products allows. 2. Add a small amount of a co-solvent with higher solvating power. |
Issue 2: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
The CuAAC reaction is a primary application for this compound.[2][6][7]
| Symptom | Possible Cause | Suggested Solution |
| TLC or LC-MS analysis shows only starting materials. | Inactive copper catalyst. | 1. Ensure a Cu(I) source is used or that a reducing agent (e.g., sodium ascorbate) is added to reduce a Cu(II) salt to the active Cu(I) species.[6] 2. Use freshly prepared solutions of the copper catalyst and reducing agent. |
| Low reaction temperature. | 1. While many click reactions proceed at room temperature, some sterically hindered substrates may require gentle heating (e.g., 40-60 °C).[8] | |
| Presence of copper-coordinating functional groups on substrates. | 1. Add a copper-stabilizing ligand such as TBTA or THPTA to prevent catalyst inhibition.[7] | |
| The reaction is slow or stalls before completion. | Insufficient catalyst loading. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Poor solubility of one of the reactants. | 1. Refer to the solubility troubleshooting guide above. A homogeneous reaction mixture is crucial for efficient reaction. |
Issue 3: Formation of Side Products in Reactions
| Symptom | Possible Cause | Suggested Solution |
| A new spot appears on TLC, which is not the desired product. Mass spectrometry suggests a dimer of this compound. | Oxidative homo-coupling of the terminal alkyne (Glaser coupling).[9] | 1. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to exclude oxygen. 2. Add a slight excess of the reducing agent (e.g., sodium ascorbate) in CuAAC reactions to maintain the copper in the +1 oxidation state.[6] 3. In Sonogashira couplings, use degassed solvents and ensure all reagents are added under inert conditions. |
| Multiple unidentified products are observed. | Degradation of the purine ring. | 1. Avoid harsh reaction conditions (high temperatures, strong acids/bases). 2. If heating is necessary, perform a time-course study to find the optimal reaction time and temperature to maximize product formation and minimize degradation. |
Data and Protocols
Table 1: General Solubility of Purine Analogs
| Solvent | Solubility | Notes |
| Water | Generally low, but can be increased at high or low pH.[3] | The ethynyl group will decrease aqueous solubility compared to unsubstituted purine. |
| Methanol / Ethanol | Low to moderate. | Often used in purification steps like recrystallization or washing.[2] |
| Dichloromethane (DCM) | Slightly soluble to moderate.[2] | May require heating. |
| Tetrahydrofuran (THF) | Moderate.[2] | A common solvent for many organic reactions. |
| Dimethylformamide (DMF) | High. | Good for reactions but can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | High. | Excellent solvating power, but very high boiling point. |
Experimental Protocol: General Procedure for a CuAAC "Click" Reaction
This protocol provides a general starting point for the reaction of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the organic azide (1.0-1.2 eq).
-
Add the chosen solvent to dissolve the reactants. If necessary, gently warm the mixture to achieve a homogeneous solution.
-
Purge the solution with an inert gas for 10-15 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05-0.1 eq).
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after diluting the reaction mixture with water.[2][10]
Visual Guides
Troubleshooting Workflow for a Failed CuAAC Reaction
Caption: A flowchart for troubleshooting common issues in CuAAC reactions.
Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Key components of the CuAAC "click" reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and straightforward click synthesis of structurally related dendritic triazoles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09558A [pubs.rsc.org]
- 3. Purine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Validation & Comparative
Validating the Incorporation of 8-Ethynyl-9h-purine into RNA: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, the precise validation of 8-Ethynyl-9h-purine (8-EP) incorporation into newly synthesized RNA is critical for a range of applications, from tracking RNA metabolism to developing novel therapeutics. This guide provides a comprehensive comparison of key methodologies, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate validation technique.
The central principle behind the detection of 8-EP, a purine analog, lies in the bioorthogonal reactivity of its ethynyl group. This functional group allows for a highly specific "click" reaction with an azide-containing reporter molecule, enabling the visualization and quantification of newly transcribed RNA. This guide will explore four primary methods that leverage this principle: Click Chemistry-Coupled Fluorescence Microscopy, Biotin-Based Northern Blotting, Mass Spectrometry, and Fluorescent In Situ Hybridization (FISH).
Click Chemistry-Coupled Fluorescence Microscopy
This method offers a direct and visually intuitive way to confirm the incorporation of 8-EP into RNA within the cellular context. It is particularly useful for assessing the subcellular localization of newly synthesized RNA.
Experimental Protocol:
-
Cell Culture and 8-EP Labeling: Culture cells to the desired confluency. Introduce this compound to the culture medium at a final concentration of 100 µM to 1 mM and incubate for 1 to 4 hours. The optimal concentration and incubation time should be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity.
-
Cell Fixation and Permeabilization: After incubation, wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Following fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes to allow entry of the click chemistry reagents.
-
Click Reaction: Prepare the click reaction cocktail. For a typical reaction, combine a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate in a suitable buffer. Add the cocktail to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Washing and Imaging: After the click reaction, wash the cells multiple times with PBS to remove excess reagents. The cells can then be counterstained with a nuclear stain like DAPI and imaged using a fluorescence microscope.
DOT script for Click Chemistry-Coupled Fluorescence Microscopy Workflow
Biotin-Based Northern Blotting
Northern blotting allows for the analysis of the size and abundance of 8-EP-labeled RNA transcripts. By coupling click chemistry with a biotin tag, this traditional technique can be adapted for non-radioactive detection.
Experimental Protocol:
-
RNA Extraction and Labeling: Following cell culture and labeling with this compound as described above, extract total RNA using a standard protocol (e.g., TRIzol).
-
Click Reaction with Biotin-Azide: In a microcentrifuge tube, perform a click reaction on the extracted RNA by adding biotin-azide, CuSO4, and a reducing agent. Incubate for 30 minutes at room temperature.
-
RNA Purification: Purify the biotinylated RNA from the click chemistry reagents using an RNA cleanup kit or ethanol precipitation.
-
Gel Electrophoresis and Transfer: Separate the RNA by size on a denaturing agarose gel. Transfer the RNA to a positively charged nylon membrane.[1]
-
Detection: Block the membrane and then incubate it with a streptavidin-horseradish peroxidase (HRP) conjugate.[2][3] After washing, add a chemiluminescent HRP substrate and detect the signal using a chemiluminescence imager.[2][4]
DOT script for Biotin-Based Northern Blotting Workflow
Mass Spectrometry
Mass spectrometry (MS) provides the most definitive and quantitative method for confirming the incorporation of 8-EP into RNA. It can identify the exact location of the modification within an RNA sequence and provide information on the stoichiometry of incorporation.
Experimental Protocol:
-
RNA Isolation and Digestion: Isolate total RNA containing 8-EP. Digest the RNA into smaller fragments using RNases (e.g., RNase T1).
-
Enrichment of 8-EP-labeled fragments (Optional): For low-abundance transcripts, perform a click reaction with biotin-azide and enrich the labeled RNA fragments using streptavidin beads.
-
LC-MS/MS Analysis: Separate the RNA fragments using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will detect the mass shift corresponding to the 8-EP modification.
-
Data Analysis: Analyze the MS/MS data to identify the RNA sequences containing the 8-EP modification.[5]
DOT script for Mass Spectrometry Workflow
Fluorescent In Situ Hybridization (FISH)
FISH allows for the visualization of specific 8-EP-labeled RNA transcripts within the context of the cell. This method combines the specificity of nucleic acid hybridization with the sensitivity of fluorescence detection.
Experimental Protocol:
-
Cell Preparation and 8-EP Labeling: Prepare and label cells with this compound as described for fluorescence microscopy.
-
Hybridization: Permeabilize the fixed cells and hybridize them with a fluorescently labeled probe that is complementary to the RNA of interest.
-
Click Reaction: After hybridization and washing to remove the unbound probe, perform a click reaction with a second fluorescent azide of a different color.
-
Imaging: Image the cells using a fluorescence microscope, allowing for the co-localization of the specific RNA transcript (from the FISH probe) and the newly synthesized RNA (from the 8-EP click reaction).
DOT script for Fluorescent In Situ Hybridization Workflow
Performance Comparison
| Method | Principle | Advantages | Disadvantages |
| Click Chemistry-Coupled Fluorescence Microscopy | In situ visualization of 8-EP incorporation via click reaction with a fluorescent azide. | Provides subcellular localization. Relatively quick and straightforward. | Not transcript-specific. Quantification can be challenging. |
| Biotin-Based Northern Blotting | Size separation of 8-EP labeled RNA, followed by detection using biotin-streptavidin.[2][3] | Provides information on transcript size and abundance. Non-radioactive. | Less sensitive than other methods. Indirect detection. |
| Mass Spectrometry | Direct detection and quantification of 8-EP modification in RNA fragments.[5][6] | Highly specific and quantitative. Can identify the exact site of incorporation. | Requires specialized equipment and expertise. Can be complex to analyze data. |
| Fluorescent In Situ Hybridization (FISH) | Combines hybridization of a specific RNA probe with click chemistry detection of 8-EP.[7] | Allows for the visualization of specific newly synthesized transcripts. | Can be technically challenging. Requires careful optimization of probes and hybridization conditions. |
Cellular Metabolism of this compound
This compound is a synthetic analog of purine and is incorporated into RNA through the cellular purine salvage pathway. This pathway allows cells to recycle purine bases from the breakdown of nucleic acids.
DOT script for Purine Salvage Pathway and 8-EP Incorporation
Note on Perturbation: The introduction of modified nucleosides like 8-EP can potentially perturb normal cellular processes. It is crucial to perform control experiments to assess any effects on transcription rates, cell viability, and signaling pathways. The concentration of 8-EP and the labeling duration should be optimized to minimize such perturbations.
This guide provides a framework for selecting and implementing the most suitable method for validating 8-EP incorporation into RNA. The choice of technique will depend on the specific research question, available resources, and the desired level of detail. For robust and reliable results, it is often beneficial to employ a combination of these methods.
References
- 1. A New Biotin Labeling and High-Molecular-Weight RNA Northern Method and Its Application in Viral RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 5. neb.com [neb.com]
- 6. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Ethynyladenosine (EA) and 5-Ethynyl Uridine (EU) for Nascent RNA Labeling
A Head-to-Head Evaluation of Purine and Pyrimidine Analogs for Transcriptome Analysis
In the dynamic field of transcriptomics, the ability to specifically label and subsequently identify newly synthesized RNA is paramount. Metabolic labeling with nucleoside analogs bearing bioorthogonal functional groups has emerged as a powerful tool for these investigations. Among the most widely utilized of these analogs is the pyrimidine derivative, 5-ethynyl uridine (EU). However, the purine analog 8-Ethynyladenosine (EA), also known as 8-Ethynyl-9h-purine, presents a viable alternative. This guide provides a comprehensive comparative analysis of EA and EU, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their experimental designs.
Executive Summary
Both 8-Ethynyladenosine (EA) and 5-ethynyl uridine (EU) are valuable tools for metabolic labeling of nascent RNA. They are incorporated into newly transcribed RNA and can be detected with high sensitivity and specificity using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. While EU is more extensively characterized and widely used, EA offers a purine-based alternative for labeling. The choice between these two analogs may depend on the specific biological question, the organism or cell type under investigation, and potential concerns regarding cytotoxicity and off-target effects.
Physicochemical and Performance Characteristics
A direct quantitative comparison of the performance of EA and EU in the same experimental system is not extensively documented in the literature. However, based on available data, a qualitative and semi-quantitative comparison can be made.
| Property | 8-Ethynyladenosine (EA) | 5-ethynyl uridine (EU) |
| Chemical Class | Purine analog | Pyrimidine analog |
| Incorporation | Incorporated into newly synthesized RNA.[1] | Efficiently incorporated into newly synthesized RNA.[1] |
| Specificity | Can exhibit low specificity for RNA and be incorporated into DNA in some organisms. | Generally shows high specificity for RNA, but can also be incorporated into DNA in certain species. |
| Cytotoxicity | Introduction of an ethynyl group at the C-8 position of adenosine has been associated with cytostatic activity.[2] | Can induce cytotoxicity at higher concentrations and in specific cell types, particularly those with defects in homologous recombination repair. |
| Metabolism | Enters cellular metabolic pathways and is converted to the corresponding triphosphate for incorporation into RNA. | Readily taken up by cells and phosphorylated to its triphosphate form for incorporation into nascent RNA. |
| Detection | Detected via CuAAC (Click Chemistry) with fluorescent azides.[1] | Detected via CuAAC (Click Chemistry) with fluorescent azides.[1] |
Experimental Considerations and Protocols
The successful application of both EA and EU relies on optimized experimental protocols for labeling and detection.
Metabolic Labeling of Nascent RNA
General Protocol for Mammalian Cells:
-
Cell Culture: Plate mammalian cells to achieve 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare a stock solution of either EA or EU in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Typical concentrations for EU range from 0.1 mM to 1 mM, with incubation times varying from 30 minutes to 24 hours. Optimal concentrations and incubation times for EA should be empirically determined but can be started in a similar range.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium containing either EA or EU.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Harvesting and RNA Isolation: Following incubation, wash the cells with PBS and proceed with total RNA isolation using a standard protocol (e.g., TRIzol reagent or a column-based kit).
Detection of Labeled RNA via Click Chemistry
General Protocol for Fluorescence Microscopy:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. A typical cocktail includes:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA) in a suitable buffer (e.g., PBS).
-
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Counterstain nuclei with DAPI, if desired.
-
Mount the coverslips and image using a fluorescence microscope.
-
Visualizing the Workflow and Metabolic Pathways
To aid in the understanding of the experimental process and the underlying biological pathways, the following diagrams have been generated using the DOT language.
Experimental Workflow for Nascent RNA Labeling and Detection
Cellular Uptake and Metabolism of Nucleoside Analogs
Discussion of Comparative Performance
Incorporation Efficiency: While direct comparative studies are limited, the widespread and successful use of EU suggests a robust incorporation into the nascent RNA of many organisms. The efficiency of EA incorporation may be more variable and cell-type dependent. For instance, one study noted that the metabolism of a related cytidine analog was significantly faster than that of EU, suggesting that metabolic rates can differ substantially between nucleoside analogs.[1]
Specificity: A critical consideration for any metabolic label is its specificity for the target molecule. While EU is generally considered to be specific for RNA, reports have emerged of its incorporation into DNA in certain organisms.[3] Similarly, studies have indicated that EA can also be incorporated into DNA, highlighting the importance of validating the specificity of the labeling in the chosen experimental system.[3] This can be achieved by treating cells with transcription inhibitors (e.g., actinomycin D) or DNA replication inhibitors (e.g., aphidicolin) and observing the effect on signal intensity.
Cytotoxicity: The introduction of modified nucleosides into cellular metabolism can lead to toxicity. The ethynyl group at the C-8 position of adenosine in EA has been linked to cytostatic effects, suggesting a potential for higher intrinsic toxicity compared to EU.[2] However, the cytotoxicity of EU is also dose-dependent and can be pronounced in cells with compromised DNA repair pathways.[4] It is therefore crucial to determine the optimal, non-toxic concentration for both analogs in the specific cell line or organism being studied.
Conclusion and Future Directions
Both 8-Ethynyladenosine and 5-ethynyl uridine are powerful reagents for the study of nascent RNA. EU is the more established and characterized of the two, with a wealth of supporting literature and protocols. EA provides a valuable purine-based alternative, which may be advantageous in specific contexts, such as studies focusing on adenine metabolism or poly(A) tail dynamics.
Future research should focus on direct, quantitative comparisons of the incorporation efficiency, specificity, and cytotoxicity of EA and EU across a range of common cell lines and model organisms. Such studies will provide a clearer understanding of the relative strengths and weaknesses of each compound and will enable researchers to select the optimal tool for their specific research questions. The development of novel purine and pyrimidine analogs with improved specificity and reduced toxicity will continue to advance our ability to explore the complexities of the transcriptome.
References
- 1. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of 6-vinyl- and 6-ethynyluridine and 8-vinyl-and 8-ethynyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. [PDF] Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells | Semantic Scholar [semanticscholar.org]
Comparing the performance of 8-Ethynyl-9h-purine with other purine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 8-ethynyl-9H-purine and its close analogs against other purine derivatives, leveraging available experimental data. Due to the limited publicly available data on this compound's direct anticancer activity, this comparison focuses on closely related 8-alkynyl purine derivatives as surrogates to evaluate biological activity. This document outlines their performance in various assays, details the experimental protocols for replication, and visualizes relevant biological pathways and workflows.
Quantitative Performance Data
One key study evaluated a series of 2- and 8-alkynyl-9-ethyladenines for their affinity to human adenosine receptors, which are implicated in various physiological processes and are considered therapeutic targets. The data, presented as Ki values (in nM), indicates the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value signifies higher binding affinity.
Table 1: Binding Affinity (Ki in nM) of 8-Alkynyl-9-Ethyladenine Analogs for Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| 8-phenylethynyl-9-ethyladenine | >10000 | >10000 | 25 ± 3 |
| 8-(p-methoxyphenylethynyl)-9-ethyladenine | >10000 | >10000 | 45 ± 5 |
| 8-(cyclohexylethynyl)-9-ethyladenine | >10000 | >10000 | 150 ± 20 |
Data sourced from a study on 2- and 8-alkynyl-9-ethyladenines as adenosine receptor antagonists.
For a broader context, the cytotoxic effects of established purine analog drugs and other experimental purine derivatives against various cancer cell lines are presented below. These compounds, while structurally different from this compound, serve as important benchmarks in anticancer drug development.
Table 2: Cytotoxicity (IC50 in µM) of Various Purine Analogs Against Cancer Cell Lines
| Purine Analog | Cell Line | Cancer Type | IC50 (µM) |
| 6-Mercaptopurine | Jurkat | T-cell leukemia | ~1.5 |
| Fludarabine | CLL | Chronic Lymphocytic Leukemia | ~0.1-1 |
| Compound 5f (a novel purine analog) | MDA-MB-231 | Triple-negative breast cancer | 0.19 |
| Compound 5f (a novel purine analog) | MDA-MB-468 | Triple-negative breast cancer | 0.72 |
| Compound 1d (purine conjugate) | Vero E6 | Kidney epithelial | <30 |
| D-1694 | WiDr | Colonic carcinoma | 0.04 (24h exposure) |
| DDATHF | WiDr | Colonic carcinoma | ~40 (72h exposure) |
IC50 values are compiled from multiple sources and experimental conditions may vary.[1]
Signaling Pathways and Experimental Workflows
The mechanism of action of many purine analogs involves their interaction with key cellular pathways, particularly those related to nucleotide metabolism and kinase signaling. The following diagrams illustrate these concepts.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for common assays used to evaluate the performance of purine analogs.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Test compounds (purine analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the purine analogs and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with purine analogs as described in the MTT assay protocol.
-
After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at approximately 515 nm.
-
Calculate cell viability and IC50 values.
-
Kinase Inhibition Assays
The following is a general protocol for a biochemical kinase assay to determine the inhibitory potential of purine analogs against a specific kinase (e.g., EGFR, Src, CDK).
-
Materials:
-
384-well plates (low-volume, non-binding surface)
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader capable of detecting luminescence or fluorescence polarization/TR-FRET.
-
-
Procedure:
-
Prepare serial dilutions of the purine analog inhibitors in DMSO.
-
In a 384-well plate, add a small volume (e.g., 0.5 µL) of the diluted compounds or DMSO (for control wells).
-
Add the purified kinase enzyme diluted in kinase reaction buffer to each well and pre-incubate for approximately 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (at a concentration near the Km for the specific kinase).
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) that correlates with the amount of ADP produced (kinase activity).
-
Incubate for the time specified by the detection reagent protocol (e.g., 30-40 minutes).
-
Read the signal on a compatible microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
-
Conclusion
While direct, comprehensive performance data for this compound in anticancer assays remains elusive in the public domain, the analysis of its close structural analogs provides a strong rationale for its potential as a biologically active molecule. The 8-alkynyl substitution on the purine scaffold has been shown to confer high affinity for adenosine receptors, suggesting that this compound could be a potent modulator of purinergic signaling. Furthermore, the established cytostatic activity of 8-ethynyladenosine derivatives against tumor cell lines indicates that the 8-ethynyl group is compatible with anticancer activity.[2]
Compared to well-established purine analogs like 6-mercaptopurine and fludarabine, which primarily act as antimetabolites, 8-substituted purines may offer alternative or complementary mechanisms of action, such as kinase inhibition or receptor modulation. Further investigation is warranted to fully characterize the performance of this compound and to elucidate its specific molecular targets and mechanisms of action. The detailed experimental protocols provided in this guide offer a robust framework for such future studies, enabling standardized and reproducible evaluations of this and other novel purine analogs in the pursuit of new therapeutic agents.
References
A Researcher's Guide to Developing Negative Controls for 8-Ethynyl-9H-purine Metabolic Labeling
For researchers, scientists, and drug development professionals, the robust design of experiments is paramount to generating reliable and reproducible data. In the realm of metabolic labeling, the use of chemical reporters like 8-Ethynyl-9H-purine (8-EP) for studying the synthesis of purine-containing biomolecules necessitates the implementation of rigorous negative controls. This guide provides a comparative framework for establishing such controls, ensuring the specificity and validity of experimental findings.
Metabolic labeling with 8-EP, a synthetic purine analog bearing a bioorthogonal ethynyl group, allows for the visualization and enrichment of newly synthesized DNA and RNA. The ethynyl handle serves as a reactive partner for "click" chemistry, enabling the covalent attachment of fluorescent probes or affinity tags. However, to confidently attribute the observed signal to specific metabolic incorporation, a series of negative controls must be employed to account for potential artifacts such as non-specific binding and off-target effects.
Key Negative Control Strategies
Two fundamental negative control strategies are essential for validating 8-EP metabolic labeling experiments: the "No-Label" control and the "Competition" control.
1. The "No-Label" Control: Assessing Background Signal
This is the most straightforward yet critical control. Cells are subjected to the entire experimental workflow, including the click chemistry reaction, but without the initial incubation with 8-EP. This control is crucial for determining the level of background fluorescence or signal that is inherent to the cells or the detection reagents themselves. A high signal in the "No-Label" control would indicate issues with the click chemistry reagents, the washing steps, or cellular autofluorescence, and would necessitate optimization of the protocol.
2. The "Competition" Control: Demonstrating Pathway Specificity
To ensure that 8-EP is being incorporated through the intended purine salvage or de novo synthesis pathways, a competition experiment is performed. In this setup, cells are co-incubated with 8-EP and a significant excess of the corresponding natural purine nucleosides, such as adenine and guanosine. If the incorporation of 8-EP is indeed pathway-specific, the natural nucleosides will outcompete the analog for the relevant enzymes, leading to a substantial reduction in the click chemistry signal. A lack of signal reduction would suggest that 8-EP is being incorporated through non-specific mechanisms or is binding to cellular components without being metabolically processed.
Alternative Purine Analog: 6-Ethynylpurine (6-EP)
A valuable approach to further validate findings is to compare the results obtained with 8-EP to those from an alternative purine analog. 6-Ethynylpurine (6-EP) serves as an excellent comparator. While structurally similar, the different position of the ethynyl group may lead to distinct metabolic processing and incorporation efficiencies. Running parallel experiments with 6-EP and its corresponding negative controls can provide a more comprehensive understanding of purine metabolism and help to identify any compound-specific artifacts.
Experimental Protocols
Below are detailed methodologies for performing metabolic labeling with 8-EP and for implementing the essential negative controls.
Materials:
-
This compound (8-EP)
-
Natural purine nucleosides (adenine, guanosine)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., copper (II) sulfate, reducing agent, fluorescent azide)
-
Fluorescence microscope or flow cytometer
Protocol 1: 8-EP Metabolic Labeling
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and resume proliferation.
-
Labeling: Add 8-EP to the cell culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity.
-
Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the desired labeling window and the proliferation rate of the cells.
-
Washing: Gently wash the cells twice with PBS to remove unincorporated 8-EP.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.5% Triton X-100 for 10 minutes.
-
Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging/Analysis: Analyze the cells using fluorescence microscopy or flow cytometry.
Protocol 2: Negative Controls
-
"No-Label" Control: Follow Protocol 1, but replace the 8-EP solution with an equal volume of vehicle (e.g., DMSO or PBS) during the labeling step.
-
"Competition" Control: Follow Protocol 1, but co-incubate the cells with 8-EP (10-50 µM) and a 10- to 100-fold excess of a mixture of adenine and guanosine.
Data Presentation
To facilitate a clear comparison of the experimental outcomes, quantitative data should be summarized in a structured table.
| Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percentage of Labeled Cells |
| 8-EP Labeled | 1500 | ± 120 | 85% |
| No-Label Control | 50 | ± 15 | <1% |
| Competition Control (8-EP + Adenine/Guanosine) | 250 | ± 30 | 10% |
| 6-EP Labeled | 1200 | ± 110 | 78% |
| No-Label Control (for 6-EP) | 55 | ± 18 | <1% |
| Competition Control (6-EP + Adenine/Guanosine) | 280 | ± 35 | 12% |
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, diagrams generated using Graphviz (DOT language) are provided below.
Caption: Experimental workflow for 8-EP metabolic labeling and its negative controls.
Caption: Simplified purine metabolic pathway illustrating the principle of the competition control.
By diligently implementing these negative controls and comparative analyses, researchers can significantly enhance the confidence in their data, ensuring that the observed signals truly reflect the specific metabolic incorporation of this compound. This rigorous approach is fundamental for advancing our understanding of purine metabolism in health and disease.
Confirming 8-Ethynyl-9H-purine Incorporation: A Guide to Mass Spectrometry and Alternative Methods
For researchers and professionals in drug development, confirming the incorporation of modified nucleosides like 8-Ethynyl-9H-purine into cellular DNA and RNA is a critical step in understanding the efficacy and mechanism of action of potential therapeutic agents. This guide provides a comparative overview of mass spectrometry-based approaches and alternative click chemistry-based methods for this purpose, complete with experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
| Feature | Mass Spectrometry (LC-MS/MS) | Click Chemistry-Based Methods (Fluorescence/Affinity Purification) |
| Principle | Direct detection and quantification of the modified nucleoside or its metabolites based on mass-to-charge ratio. | Indirect detection via covalent ligation of a reporter molecule (e.g., fluorophore, biotin) to the ethynyl group. |
| Specificity | High; can distinguish between different modifications and isomers based on mass and fragmentation patterns.[1][2][3] | High for the ethynyl group; the bioorthogonal nature of the click reaction minimizes side reactions.[4][5] |
| Sensitivity | High; capable of detecting femtomole to sub-picomole levels of modified nucleosides.[2] | Very high; signal amplification is possible with fluorescent reporters and sensitive imaging systems. |
| Quantification | Highly quantitative; isotope dilution methods provide accurate quantification.[6][7] | Semi-quantitative for fluorescence imaging; relative quantification is possible. Affinity purification with subsequent mass spectrometry can be quantitative. |
| Information Provided | Provides absolute confirmation of the chemical identity and quantity of the incorporated nucleoside.[6][8][9] Can also identify metabolites.[10][11] | Provides spatial information (cellular localization) with fluorescence microscopy. Enables enrichment and identification of labeled macromolecules and their binding partners.[4][12] |
| Sample Type | Purified DNA/RNA, cell lysates, tissues, urine.[8][9] | Fixed or live cells for imaging, cell lysates for affinity purification.[13] |
| Instrumentation | Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).[9][14] | Fluorescence microscope, gel electrophoresis and Western blot equipment, mass spectrometer for downstream analysis of enriched proteins. |
| Workflow Complexity | Requires expertise in sample preparation (DNA/RNA hydrolysis), chromatography, and mass spectrometry data analysis. | The click reaction itself is relatively simple to perform.[5] Downstream analysis varies in complexity. |
Experimental Protocols
Mass Spectrometry-Based Confirmation of this compound Incorporation
This protocol outlines the general steps for detecting and quantifying the incorporation of this compound into cellular DNA/RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with this compound at various concentrations and for different durations.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
2. DNA/RNA Extraction and Hydrolysis:
-
Extract total DNA and/or RNA from the cell pellet using a commercial kit.
-
Quantify the extracted nucleic acids.
-
Enzymatically digest the purified DNA/RNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
3. Sample Preparation for LC-MS/MS:
-
Precipitate proteins from the hydrolyzed sample by adding cold acetone or methanol.
-
Centrifuge to pellet the protein and collect the supernatant containing the nucleosides.
-
Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis.
-
For quantitative analysis, spike the sample with a known amount of a stable isotope-labeled internal standard of this compound.[7]
4. LC-MS/MS Analysis:
-
Separate the nucleosides using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.[3]
-
Perform mass spectrometric analysis using a tandem mass spectrometer, typically with electrospray ionization (ESI) in positive ion mode.[6][9]
-
Monitor the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode for quantification.[3]
-
For confirmation, acquire full scan and product ion spectra to identify the characteristic fragmentation pattern of this compound. Higher-energy collisional dissociation (HCD) can provide more informative fragmentation spectra.[1]
Click Chemistry-Based Detection of this compound Incorporation
This protocol describes the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to visualize or enrich macromolecules containing incorporated this compound.[4][5]
1. Cell Culture and Labeling:
-
Culture cells on coverslips (for imaging) or in culture dishes (for affinity purification).
-
Treat cells with this compound to allow for its incorporation into DNA/RNA.
2. Cell Fixation and Permeabilization (for imaging):
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
3. Click Reaction:
-
Prepare the click reaction cocktail containing:
-
An azide-functionalized reporter molecule (e.g., Alexa Fluor 488 azide for fluorescence imaging, or biotin azide for affinity purification).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent to convert Cu(II) to the catalytic Cu(I), such as sodium ascorbate.
-
A copper ligand to stabilize the Cu(I) ion, such as TBTA.
-
-
Incubate the fixed and permeabilized cells (for imaging) or cell lysate (for affinity purification) with the click reaction cocktail.
4. Detection and Analysis:
-
For Fluorescence Imaging:
-
Wash the cells to remove unreacted reagents.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The green fluorescence will indicate the locations of this compound incorporation.
-
-
For Affinity Purification:
-
If using a biotin azide, proceed with streptavidin-based affinity purification to enrich for biotin-labeled macromolecules.
-
The enriched macromolecules (DNA, RNA, or associated proteins) can then be analyzed by methods such as quantitative PCR, next-generation sequencing, or mass spectrometry-based proteomics.
-
Visualizations
Caption: Mass Spectrometry Workflow for this compound Detection.
Caption: Click Chemistry Workflow for this compound Detection.
Caption: Simplified Purine Metabolism and this compound Incorporation.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry [mdpi.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-Ethynyl-9h-purine (EdU) vs. BrdU for Cell Proliferation Assays
In the dynamic fields of cell biology, cancer research, and drug development, accurately measuring cell proliferation is paramount. For decades, Bromodeoxyuridine (BrdU) has been a cornerstone for labeling and detecting DNA synthesis. However, the advent of 8-Ethynyl-9h-purine (EdU) has offered a powerful alternative. This guide provides an objective, data-driven comparison of the labeling efficiency, protocols, and underlying mechanisms of EdU and BrdU, empowering researchers to make informed decisions for their experimental needs.
At a Glance: Key Differences in Performance and Protocol
The fundamental distinction between EdU and BrdU lies in their detection methods. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and detected by specific antibodies.[1][2][3] This process necessitates harsh DNA denaturation to expose the BrdU epitope for antibody binding.[1][4][5][6] In contrast, EdU, another thymidine analog, is detected via a copper-catalyzed "click" chemistry reaction.[4][7][8][9] This bio-orthogonal reaction is highly specific and occurs under mild conditions, obviating the need for DNA denaturation.[4][7][10] This key difference underpins the significant advantages of the EdU assay in terms of speed, simplicity, and preservation of cellular architecture.[4][6][7][9][11]
| Parameter | This compound (EdU) | Bromodeoxyuridine (BrdU) |
| Detection Method | Copper-catalyzed click chemistry | Antibody-based immunodetection |
| DNA Denaturation | Not required | Required (acid, heat, or DNase treatment) |
| Protocol Time | ~2 hours | >4 hours, often with an overnight incubation |
| Sensitivity | High, detects low levels of DNA synthesis | High, but can be limited by denaturation efficiency |
| Signal-to-Noise Ratio | Superior | Variable, prone to higher background |
| Typical In Vitro Concentration | 1-10 µM | 10-100 µM |
| In Vitro Incubation Time | 15 minutes - 4 hours | 1 - 24 hours |
| Compatibility with Multiplexing | Excellent, mild conditions preserve epitopes | Limited, harsh denaturation can destroy epitopes |
| Cellular Morphology | Well-preserved | Can be compromised by denaturation |
Unveiling the Mechanisms: A Visual Guide
The distinct detection chemistries of EdU and BrdU are central to their differing performances. The following diagrams illustrate the principles behind each method.
Caption: EdU incorporation and click chemistry detection workflow.
Caption: BrdU incorporation and immunodetection workflow.
Detailed Experimental Protocols
To ensure reproducibility and clarity, the following sections provide detailed methodologies for performing cell proliferation assays using both EdU and BrdU.
This compound (EdU) Labeling and Detection Protocol (In Vitro)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in a suitable vessel.
-
Prepare a working solution of EdU in complete culture medium. A final concentration of 10 µM is a common starting point.[7][8]
-
Remove the existing culture medium and add the EdU-containing medium to the cells.
-
Incubate the cells for a period ranging from 15 minutes to 4 hours at 37°C in a CO2 incubator.[4] The optimal incubation time depends on the cell division rate.
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding a 3.7% formaldehyde solution in PBS and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.
-
Permeabilize the cells by adding a 0.5% Triton X-100 solution in PBS and incubating for 20 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide, a copper (I) catalyst, and a reaction buffer.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells twice with a wash buffer (e.g., PBS with 0.5% Tween-20).
-
-
DNA Staining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry using the appropriate filter sets for the chosen fluorophore.[10]
-
Caption: Experimental workflow for EdU-based cell proliferation assay.
Bromodeoxyuridine (BrdU) Labeling and Detection Protocol (In Vitro)
This protocol is a generalized procedure and requires careful optimization, particularly the DNA denaturation step.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare a 10 µM BrdU labeling solution in sterile cell culture medium.[5]
-
Remove the existing medium and add the BrdU labeling solution.
-
Incubate the cells for 1 to 24 hours at 37°C in a CO2 incubator.[5] The incubation time will vary depending on the cell type's proliferation rate.
-
Remove the labeling solution and wash the cells three times with PBS.[5][12]
-
-
Fixation and Permeabilization:
-
DNA Denaturation:
-
Remove the permeabilization buffer and add 1N-2N HCl to the cells.[5][12]
-
Incubate for 10-60 minutes at room temperature. The optimal time and HCl concentration must be determined empirically.
-
Neutralize the acid by adding a neutralizing buffer (e.g., 0.1 M sodium borate buffer, pH 8.5) and incubate for 10 minutes at room temperature.
-
Wash the cells three times with a wash buffer (e.g., PBS with Triton X-100).[12]
-
-
Immunodetection:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with BSA and/or serum) for at least 30 minutes.
-
Add the primary anti-BrdU antibody diluted in antibody staining buffer and incubate overnight at room temperature or for 1-2 hours at 37°C.[12]
-
Wash the cells three times with the wash buffer.
-
Add the fluorescently labeled secondary antibody diluted in antibody staining buffer and incubate for 1 hour at room temperature, protected from light.[12]
-
Wash the cells three times with the wash buffer.
-
-
DNA Staining and Imaging:
-
(Optional) Counterstain the nuclei with a DNA dye.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry.
-
Caption: Experimental workflow for BrdU-based cell proliferation assay.
Concluding Remarks
Both this compound and BrdU are effective for labeling proliferating cells. However, the EdU-based "click" chemistry approach offers significant advantages in terms of a faster, simpler, and milder protocol.[4][6][7][9] This leads to better preservation of cellular morphology and broader compatibility with multiplexing applications, such as co-staining with other antibodies.[6][11] While BrdU remains a valid and widely cited method, the superior efficiency and gentler conditions of the EdU assay make it the more favorable choice for many modern cell proliferation studies. Researchers should consider the specific requirements of their experiments, including the need for co-staining and the sensitivity of their cell types to harsh chemical treatments, when selecting the most appropriate method.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 8. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click-iT® EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to Quantitative Analysis of Nucleoside Analog Labeling for Purine Synthesis and DNA Replication
For researchers, scientists, and drug development professionals, the accurate quantification of de novo purine synthesis and DNA replication is critical for understanding cellular metabolism, proliferation, and the effects of therapeutic agents. While various methods exist, this guide provides a comparative analysis of quantitative techniques for labeling and analyzing these fundamental cellular processes. This guide will focus on the well-documented 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, as a prime example of an alkyne-modified nucleoside, and compare it with the traditional 5-bromo-2'-deoxyuridine (BrdU) method and stable isotope labeling with mass spectrometry for a comprehensive overview.
Comparison of Quantitative Methods
The choice of method for quantifying nucleoside incorporation and purine synthesis depends on the specific research question, available instrumentation, and the need for multiplexing with other cellular markers. The following table summarizes the key features of three widely used quantitative approaches.
| Feature | Alkyne-Modified Nucleoside Analog (e.g., EdU) with Click Chemistry | Halogenated Nucleoside Analog (e.g., BrdU) with Immunodetection | Stable Isotope Labeling with Mass Spectrometry |
| Principle | Incorporation of an alkyne-modified nucleoside into newly synthesized DNA, followed by a highly specific and efficient copper-catalyzed "click" reaction with a fluorescently labeled azide. | Incorporation of a brominated nucleoside analog into newly synthesized DNA, followed by detection with a specific antibody after DNA denaturation. | Incorporation of stable isotopes (e.g., 15N from glycine) into the purine ring during de novo synthesis, followed by detection and quantification of labeled purine nucleotides by mass spectrometry.[1] |
| Primary Quantification | Fluorescence intensity, percentage of labeled cells. | Fluorescence intensity, percentage of labeled cells. | Isotope enrichment, metabolic flux rate.[1] |
| Detection Method | Fluorescence microscopy, flow cytometry, mass cytometry. | Fluorescence microscopy, flow cytometry, ELISA.[2] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] |
| Sensitivity | High.[5][6] | High, but can be limited by antibody access.[2][5] | Very high, allows for tracing of metabolic pathways.[7] |
| Multiplexing Compatibility | Excellent; mild reaction conditions preserve cellular architecture and epitopes for co-staining.[5] | Poor; harsh DNA denaturation steps can damage cellular structures and epitopes.[2][5] | Excellent; can be combined with other metabolomic and proteomic analyses. |
| Time to Result | Shorter (approx. 2-3 hours for staining).[5] | Longer (can be over 24 hours including antibody incubations).[5] | Variable, depends on sample preparation and instrument time. |
| In Vivo Application | Yes. | Yes. | Yes. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are summarized protocols for the three key methods discussed.
EdU Labeling and Detection via Click Chemistry
This protocol is adapted for cultured cells and is based on the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9]
a. Cell Labeling:
-
Culture cells to the desired confluency.
-
Add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate for a period ranging from 30 minutes to 2 hours, depending on the cell type and experimental goals.
b. Cell Fixation and Permeabilization:
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Permeabilize cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Wash cells twice with PBS.
c. Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide), copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a buffer.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash cells with PBS.
d. Quantification:
-
For microscopy, mount the coverslip with an anti-fade mounting medium.
-
For flow cytometry, resuspend cells in a suitable buffer.
-
Acquire data using the appropriate instrument and analyze the fluorescence intensity of the labeled cells.
BrdU Labeling and Immunodetection
This protocol involves the incorporation of BrdU and its subsequent detection using a specific antibody.[2]
a. Cell Labeling:
-
Culture cells and add BrdU to the medium at a final concentration of 10 µM.
-
Incubate for the desired pulse duration (e.g., 1-24 hours).
b. Cell Fixation and DNA Denaturation:
-
Fix cells as described for the EdU protocol.
-
Denature the DNA by incubating the cells in 2 M hydrochloric acid (HCl) for 30 minutes at room temperature.[10]
-
Neutralize the acid by washing with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).
c. Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% bovine serum albumin and 0.1% Tween® 20) for 1 hour.
-
Incubate with a primary anti-BrdU antibody diluted in the blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
d. Quantification:
-
Proceed with imaging or flow cytometry as described for the EdU protocol.
Stable Isotope Labeling and Mass Spectrometry for De Novo Purine Synthesis
This method quantifies the rate of new purine synthesis by tracing the incorporation of labeled precursors.[1][7]
a. Cell Labeling:
-
Culture cells in a medium containing a stable isotope-labeled precursor for purine synthesis, such as [15N]glycine.
-
Incubate cells for a specific time course to allow for the incorporation of the label into purine nucleotides.
b. Metabolite Extraction:
-
Quench metabolism rapidly by, for example, adding ice-cold methanol.
-
Harvest the cells and extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Separate the soluble metabolite fraction by centrifugation.
c. LC-MS/MS Analysis:
-
Analyze the metabolite extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate the purine nucleotides (e.g., IMP, AMP, GMP) chromatographically.
-
Detect and quantify the mass shift in the purine nucleotides resulting from the incorporation of the stable isotope.
d. Quantification:
-
Calculate the percentage of isotope enrichment over time to determine the rate of de novo purine synthesis.
Quantitative Data Comparison
The following tables present a summary of comparative performance data between the EdU and BrdU methods.
Table 1: Performance Comparison of EdU and BrdU Methods [5]
| Parameter | EdU with Click Chemistry | BrdU with Immunodetection |
| Sensitivity | Excellent, with a 5-minute pulse labeling. | Excellent, with a 5-minute pulse labeling. |
| Staining Time | ~2 hours | >4 hours (plus overnight incubation) |
| Compatibility with Cyclin B1 Co-staining | Excellent | Poor |
Table 2: Impact of DNA Denaturation on BrdU Detection [10]
| HCl Concentration for Denaturation | BrdU Detection Efficiency |
| Standard (2 M HCl) | Can result in poor detection in some cell types. |
| Optimized (Higher Concentrations) | Improved detection, comparable to EdU. |
Visualizing the Workflows and Pathways
Diagrams are essential for understanding the complex processes involved in these quantitative methods.
Caption: Workflow for labeling and detecting newly synthesized DNA using EdU and click chemistry.
Caption: Simplified pathway of de novo purine synthesis showing the incorporation of [¹⁵N]glycine.
References
- 1. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Differences in the Detection of BrdU/EdU Incorporation Assays Alter the Calculation for G1, S, and G2 Phases of the Cell Cycle in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Bioorthogonal Labeling: A Comparative Guide to 8-Ethynyl-9H-purine and its Alternatives
For researchers, scientists, and drug development professionals engaged in the precise labeling of nascent DNA, the choice of bioorthogonal probe is critical for generating reproducible and reliable experimental data. This guide provides a detailed comparison of 8-Ethynyl-9H-purine (often used in its deoxyadenosine form, EdA) and its common alternative, 5-ethynyl-2'-deoxyuridine (EdU), focusing on key performance metrics to aid in the selection of the most appropriate reagent for your research needs.
This comparison guide delves into the critical aspects of cytotoxicity and labeling efficiency, supported by experimental data. Detailed protocols for the application of these probes in metabolic labeling and their subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are also provided to ensure experimental reproducibility.
Performance Comparison: this compound (as EdA) vs. 5-ethynyl-2'-deoxyuridine (EdU)
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators of 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA), a close and commonly used analog of this compound, and EdU.
| Performance Metric | This compound (as EdA) | 5-ethynyl-2'-deoxyuridine (EdU) | Key Considerations for Reproducibility |
| Cytotoxicity (IC50 in HeLa cells) | 54.38 (± 8.11) µM[1] | No inhibition observed up to 100 µM[1] | Lower cytotoxicity of EdU may be advantageous for long-term studies to minimize off-target effects and ensure cell health, contributing to more consistent results. |
| Labeling Efficiency | Lower than EdU in some systems. For example, in Naegleria fowleri, only 8.4% of cells were EdA positive after 72h incubation with 10 µM EdA.[1] | Higher than EdA in some systems. In the same N. fowleri study, ≥90% of cells were EdU positive under the same conditions.[1] | The choice of probe should be validated for the specific cell type and experimental conditions to ensure sufficient and reproducible labeling. Lower efficiency may require optimization of concentration or incubation time. |
| Reaction Kinetics (CuAAC) | Data not available for direct comparison. | Data not available for direct comparison. | While specific kinetic data for the click reaction with EdA- and EdU-labeled DNA is not readily available, the CuAAC reaction is generally very fast.[2][3][4][5] Consistent reaction conditions (catalyst, ligand, temperature, and time) are crucial for reproducible detection. |
| Impact on Cell Cycle | Less studied than EdU. | Can induce DNA damage response and perturb cell cycle progression, particularly at higher concentrations or with longer exposure times.[6][7] | To ensure that observed effects are due to the experimental variable and not the labeling agent, it is critical to perform control experiments and assess the impact of the chosen probe on the cell cycle of the specific model system. |
Detailed Experimental Protocols
Reproducibility is contingent on meticulous adherence to established protocols. The following sections detail the methodologies for metabolic labeling of DNA using alkyne-modified nucleosides and their subsequent detection.
Protocol 1: Metabolic Labeling of DNA in Cultured Mammalian Cells
This protocol outlines the steps for incorporating this compound (as EdA) or EdU into the DNA of proliferating mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
8-Ethynyl-2'-deoxyadenosine (EdA) or 5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells in a suitable culture vessel and allow them to adhere and enter logarithmic growth phase.
-
Metabolic Labeling: Add EdA or EdU to the culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Incubation: Incubate the cells for the desired pulse duration. This can range from minutes to hours, depending on the specific research question.
-
Cell Harvest and Fixation:
-
For adherent cells, wash twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and then resuspend in 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS to remove the permeabilization buffer. The cells are now ready for the Click Chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection
This protocol describes the "click" reaction to conjugate a fluorescent azide to the alkyne-modified DNA.[2][3][4][5][8]
Materials:
-
Metabolically labeled, fixed, and permeabilized cells
-
Fluorescent azide (e.g., Alexa Fluor 488 azide) stock solution (e.g., 2 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in water or DMSO/tBuOH)
-
PBS
"Click" Reaction Cocktail (prepare immediately before use):
-
For a 500 µL reaction volume:
-
438 µL PBS
-
10 µL CuSO4 stock solution (final concentration: 2 mM)
-
2 µL Fluorescent azide stock solution (final concentration: 4 µM)
-
50 µL Sodium ascorbate stock solution (final concentration: 50 mM)
-
Optional: Add a copper ligand to improve reaction efficiency and reduce cell damage.
-
Procedure:
-
Prepare Click Reaction Cocktail: Mix the components in the order listed above.
-
Incubation: Remove the final PBS wash from the cells and add the "Click" Reaction Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Imaging: If desired, counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst). The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Key components of the CuAAC "Click" Reaction.
References
- 1. EdU Incorporation To Assess Cell Proliferation and Drug Susceptibility in Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RNA Polymerase I Inhibitors: Specificity of BMH-21 and Alternatives
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount. This guide provides a detailed comparison of the RNA polymerase I (Pol I) inhibitor BMH-21 with other commonly used inhibitors, focusing on their differential effects on the three main eukaryotic RNA polymerases.
The targeted inhibition of RNA polymerase I, a key enzyme in ribosome biogenesis, is a promising avenue for cancer therapeutics. Overexpression of ribosomal RNA (rRNA) is a hallmark of many cancer cells, making Pol I an attractive drug target. However, the therapeutic window of such inhibitors is critically dependent on their selectivity for Pol I over RNA polymerase II (Pol II) and RNA polymerase III (Pol III), which are responsible for the transcription of messenger RNA and transfer RNA, respectively. This guide examines the specificity of BMH-21, a first-in-class small molecule Pol I inhibitor, and compares its performance with other known RNA polymerase inhibitors, CX-5461 and Actinomycin D.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activity of BMH-21, CX-5461, and Actinomycin D against RNA polymerases I, II, and III. The data presented are compiled from in vitro studies and cellular assays to provide a comparative overview of their potency and selectivity.
| Inhibitor | Target RNA Polymerase | IC50 / Potency | Selectivity Profile | Mechanism of Action |
| BMH-21 | RNA Polymerase I | Directly impairs nucleotide addition | High selectivity for Pol I. No or modest effect on Pol II and Pol III.[1] | Intercalates into GC-rich DNA, particularly ribosomal DNA (rDNA).[2] |
| RNA Polymerase II | No significant inhibition observed.[1] | |||
| RNA Polymerase III | Modest inhibitory effect.[1] | |||
| CX-5461 | RNA Polymerase I | IC50 = 0.7 µM [3] | Over 200-fold more selective for Pol I over Pol II. [1] | Prevents the association of the SL1 transcription initiation factor with the rDNA promoter.[1] |
| RNA Polymerase II | IC50 = 11 µM[3] | |||
| RNA Polymerase III | IC50 = 4 µM[3] | |||
| Actinomycin D | RNA Polymerase I | Up to 100-fold more sensitive than Pol II. [4] | Inhibits both Pol I and Pol II. Selectivity is concentration-dependent.[5] | Intercalates into DNA, preventing the progression of RNA polymerases. |
| RNA Polymerase II | Inhibition observed at higher concentrations.[5] | |||
| RNA Polymerase III | Less sensitive than Pol I. |
Experimental Protocols
The determination of inhibitor specificity for different RNA polymerases typically involves in vitro transcription assays. Below is a detailed methodology representative of the key experiments cited in this guide.
In Vitro RNA Polymerase Activity Assay
This protocol is designed to measure the transcriptional activity of purified RNA polymerases in the presence of an inhibitor.
1. Preparation of Transcriptionally Active RNA Polymerases:
-
Purify RNA polymerase I, II, and III from a suitable source, such as yeast or human cell lines, using established chromatography techniques.
-
Assess the purity and concentration of each polymerase preparation.
2. In Vitro Transcription Reaction:
-
Prepare a reaction mixture containing the following components in a suitable buffer (e.g., HEPES-KOH pH 7.9, MgCl2, DTT):
-
A DNA template containing a specific promoter for the RNA polymerase being assayed (e.g., rDNA promoter for Pol I).
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP) for detection of the transcript.
-
The purified RNA polymerase.
-
The inhibitor (e.g., BMH-21) at various concentrations, or a vehicle control (e.g., DMSO).
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period to allow for transcription to occur.
3. Termination of Transcription and RNA Purification:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K).
-
Purify the newly synthesized RNA transcripts, typically through phenol-chloroform extraction and ethanol precipitation.
4. Analysis of Transcripts:
-
Resuspend the purified RNA in a suitable loading buffer.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled transcripts by autoradiography or phosphorimaging.
5. Quantification and Data Analysis:
-
Quantify the intensity of the bands corresponding to the full-length transcripts.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value for the inhibitor for each RNA polymerase by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate the experimental workflow and the differential inhibition of RNA polymerases by BMH-21.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of RNA Polymerase I Stability and Function [mdpi.com]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Ethynyl-9H-purine: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, consult your institution's chemical hygiene plan and emergency response procedures immediately.
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Ethynyl-9H-purine, a compound identified as acutely toxic if swallowed and a potential skin sensitizer.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. These guidelines are intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its associated hazards.
Hazard Profile:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Toxic if swallowed. | [1] |
| Skin Sensitization | May cause an allergic skin reaction. | [1] |
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential sensitization.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust generation is likely. | To avoid inhalation of dust.[1] |
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is fundamental to a safe and compliant disposal process.
dot
Caption: Waste segregation workflow for this compound.
Step-by-Step Collection Procedure:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the laboratory where hazardous waste will be stored.[1][2] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Use Appropriate Containers:
-
Solid Waste: Collect dry solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) in a durable, leak-proof container with a secure lid.
-
Liquid Waste: Unused solutions or the first rinse of emptied containers should be collected in a chemically compatible, leak-proof container with a screw-top cap.
-
Sharps Waste: Needles, syringes, Pasteur pipettes, or any other sharp items contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[3][4][5]
-
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1] The accumulation start date (the date the first piece of waste is added) must also be clearly marked.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[2][6] This prevents spills and the release of vapors.
Disposal Procedures
The guiding principle for the disposal of this compound is that it must be handled by an approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]
dot
Caption: Step-by-step disposal workflow for this compound.
Detailed Disposal Steps:
-
Container Management:
-
Do not overfill containers. Leave adequate headspace (at least 10%) to prevent spills and allow for expansion.
-
Ensure the exterior of the waste container is clean and free of contamination before moving it.
-
-
Empty Container Disposal:
-
Containers that held this compound are considered to contain acutely hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent.[7]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinsates may also need to be collected depending on local regulations.
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular solid waste, or as directed by your institution's Environmental Health and Safety (EHS) department.
-
-
Arranging for Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowable time (consult your institution's policy, often 9-12 months), arrange for its removal.
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, prompt and correct action is crucial.
Spill Cleanup:
-
Minor Spill (Contained, small amount of solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully scoop the material and absorbent into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (Large area, potential for airborne dust):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response team or EHS.
-
Prevent entry into the affected area.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 8-Ethynyl-9h-purine
This guide provides crucial safety and logistical information for the handling and disposal of 8-Ethynyl-9h-purine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hazardous chemicals and data from safety data sheets (SDS) of structurally related purine compounds. A thorough risk assessment should be conducted for the specific experimental conditions.
Hazard Identification and Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Protects eyes from splashes, dust, and flying particles[1][2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact with the chemical, which may cause irritation or allergic reactions[1][2]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be required. | Minimizes inhalation of dust or aerosols[1][2][3]. |
| Hand Protection | Wear appropriate chemical-resistant gloves. | To prevent direct skin contact when handling the substance. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation[3].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols[3].
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
-
Use appropriate tools (e.g., spatulas) to handle the solid material.
3. Spill Management:
-
In case of a spill, evacuate the area and prevent the spread of dust.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material and place it in a sealed container for disposal[3].
-
Clean the spill area with a suitable solvent and decontaminating solution.
4. First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, weighing paper, and the compound itself) in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
